molecular formula C7H16S B2638526 Heptane-4-thiol CAS No. 1639-06-1

Heptane-4-thiol

Cat. No.: B2638526
CAS No.: 1639-06-1
M. Wt: 132.27
InChI Key: OPLGIZOGDFCNCU-UHFFFAOYSA-N
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Description

Heptane-4-thiol (CAS 1639-06-1) is a volatile organic compound belonging to the thiol family, characterized by a sulfur-containing functional group . It is supplied as a liquid for research and development purposes. As a specialty thiol, Heptane-4-thiol is of significant interest in the field of synthetic organic chemistry, particularly in radical-mediated thiol-ene "click" reactions . These reactions are highly valued for their efficiency, lack of metal catalysts, and ability to proceed in aqueous conditions, making them ideal for modifying sensitive biomolecules . This compound can be utilized to introduce a hydrophobic heptyl chain via a stable thioether linkage, with applications in the synthesis of modified peptides, polymers, and complex organic structures . Handling and Storage: This compound is a flammable liquid and vapor (H225) . It must be stored in an inert atmosphere, preferably in a freezer under -20°C to maintain stability . Researchers should refer to the Safety Data Sheet for comprehensive handling and hazard information. Notice: This product is intended for research use only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

heptane-4-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16S/c1-3-5-7(8)6-4-2/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPLGIZOGDFCNCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Heptane-4-thiol CAS 1639-06-1 chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Heptane-4-thiol (CAS 1639-06-1)

Introduction

Heptane-4-thiol, identified by the CAS Number 1639-06-1, is an organosulfur compound belonging to the alkylthiol family.[1][2][3] Structurally, it is a seven-carbon chain with a sulfhydryl (-SH) group attached to the fourth carbon atom.[3][4] As a thiol, it is the sulfur analog of an alcohol. This functional group imparts distinct chemical properties and reactivity, making it a molecule of interest for researchers, scientists, and professionals in drug development. Like many thiols, Heptane-4-thiol is characterized by a strong, unpleasant odor.[5] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, analytical characterization, applications, and safety protocols, offering field-proven insights for its practical use.

Physicochemical Properties

The physical and chemical characteristics of a compound are foundational to its application. The properties of Heptane-4-thiol are summarized below. The long heptyl chain renders the molecule largely nonpolar, influencing its solubility and interaction with biological systems.

PropertyValueSource
Molecular Formula C₇H₁₆S[2][3]
Molecular Weight 132.27 g/mol [3][4]
IUPAC Name Heptane-4-thiol[3]
Boiling Point 421.98 K (148.83 °C) (Joback Calculated)[6]
Melting Point 190.11 K (-83.04 °C) (Joback Calculated)[6]
Density 0.844 g/cm³ at 20 °C (for 1-Heptanethiol)[7]
Vapor Pressure 1.5 hPa at 25 °C (for 1-Heptanethiol)[7][8]
Water Solubility log₁₀WS = -2.94 (Crippen Calculated)[6]
Octanol/Water Partition Coefficient (logP) 2.885 (Crippen Calculated)[6]
Flash Point 46 °C (115 °F) (for 1-Heptanethiol)[8][9]
Refractive Index n20/D 1.4505 (for 1-Heptanethiol)[8]

Note: Some experimental data is for the isomeric 1-Heptanethiol and is provided for approximation due to the limited availability of specific data for the 4-thiol isomer.

Synthesis and Reactivity

Plausible Synthesis Route

Alkylthiols are commonly prepared via nucleophilic substitution reactions. A standard laboratory method involves the Sₙ2 reaction of a corresponding alkyl halide with a hydrosulfide salt, such as sodium hydrosulfide (NaSH).[10] For Heptane-4-thiol, the synthesis would logically start from 4-bromoheptane.

A key challenge in this synthesis is preventing the further reaction of the resulting thiol with another molecule of the alkyl halide to form a dialkyl sulfide as a byproduct.[10] This can be mitigated by using an excess of the hydrosulfide reagent.

G cluster_workflow Plausible Synthesis Workflow for Heptane-4-thiol start 4-Bromoheptane (Starting Material) reaction Sₙ2 Reaction start->reaction reagent Sodium Hydrosulfide (NaSH) (Nucleophile) reagent->reaction solvent Polar Aprotic Solvent (e.g., DMF, Acetone) solvent->reaction workup Aqueous Workup (e.g., with dilute acid) reaction->workup product Heptane-4-thiol (Crude Product) workup->product purification Purification (Distillation) product->purification final_product Pure Heptane-4-thiol purification->final_product G Key Reactivity Pathways of Heptane-4-thiol cluster_deprotonation Deprotonation (Acidity) cluster_nucleophilic Nucleophilic Substitution cluster_oxidation Oxidation Thiol Heptane-4-thiol (R-SH) Thiolate Heptane-4-thiolate (R-S⁻) Thiol->Thiolate + Base - H₂O Disulfide Disulfide (R-S-S-R) Thiol->Disulfide + [O] Sulfide Sulfide (Thioether) (R-S-R') Thiolate->Sulfide + R'-X - X⁻ Base Base (e.g., OH⁻) AlkylHalide Alkyl Halide (R'-X) Oxidant Mild Oxidant

Sources

Topic: A Comparative Analysis of 4-Mercaptoheptane and 1-Heptanethiol: Structural Isomerism and its Impact on Physicochemical Properties and Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Within the diverse class of organosulfur compounds, thiols are distinguished by their potent nucleophilicity, unique redox behavior, and significant roles in fields ranging from materials science to pharmacology. The specific placement of the thiol functional group along an alkyl chain can profoundly alter a molecule's steric profile, reactivity, and intermolecular interactions. This guide provides a detailed comparative analysis of two positional isomers: 1-heptanethiol, a primary thiol, and 4-mercaptoheptane, a secondary thiol. By examining their structural distinctions, we will elucidate the resulting differences in their physicochemical properties, spectroscopic signatures, and chemical reactivity. This document serves as a foundational resource for researchers, enabling informed selection and application of these isomers in experimental design and product development.

Foundational Structural Analysis: The Significance of Thiol Position

At the most fundamental level, 1-heptanethiol and 4-mercaptoheptane share the same molecular formula, C₇H₁₆S, and a molecular weight of 132.27 g/mol .[1] However, their classification as positional isomers arises from the differential placement of the mercapto (-SH) group, a distinction that dictates their chemical identity.

  • 1-Heptanethiol is a linear-chain primary thiol. The sulfhydryl group is located at the terminal position (C1) of the heptane backbone. This placement results in minimal steric hindrance around the reactive sulfur atom.

  • 4-Mercaptoheptane is a secondary thiol where the sulfhydryl group is attached to an internal carbon (C4). This central location, flanked by propyl groups, introduces significant steric bulk around the thiol moiety, influencing its accessibility and reactivity.

The structural variance between these two molecules is the primary determinant of their differing properties, as detailed throughout this guide.

Figure 2: Logical relationship between thiol structure and chemical reactivity.

Spectroscopic Differentiation: A Self-Validating Protocol

Distinguishing between 1-heptanethiol and 4-mercaptoheptane is unequivocally achieved through a combination of spectroscopic techniques. These methods form a self-validating system for confirming the identity of each isomer in a laboratory setting. [2][3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • 1-Heptanethiol: Will exhibit a characteristic triplet for the SH proton around 1.3 ppm (due to coupling with the adjacent CH₂ group). The protons on the carbon bonded to sulfur (α-protons) will appear as a multiplet around 2.5 ppm.

    • 4-Mercaptoheptane: Due to molecular symmetry, the spectrum will be simpler. The SH proton will appear as a doublet (coupling to the single adjacent CH proton). The single methine proton (CH-SH) will be a highly diagnostic multiplet, shifted downfield. The two terminal CH₃ groups will be equivalent, producing a single triplet.

  • ¹³C NMR:

    • 1-Heptanethiol: Will show seven distinct carbon signals, one for each carbon in the unique chemical environment of the linear chain.

    • 4-Mercaptoheptane: The key differentiator. Due to its C₂ symmetry, it will only exhibit four signals: one for C4 (bonded to SH), one for C3/C5, one for C2/C6, and one for the terminal methyl carbons C1/C7. This is an unambiguous confirmation of the structure.

Mass Spectrometry (MS)

While both isomers have the same molecular ion peak (m/z = 132), their fragmentation patterns will differ significantly, providing structural confirmation. [5]

  • 1-Heptanethiol: Will display a prominent fragmentation pattern resulting from alpha-cleavage (cleavage of the bond between C1 and C2), and loss of alkyl fragments from the chain.

  • 4-Mercaptoheptane: The primary fragmentation will occur at the C-C bonds adjacent to the C4 carbon, leading to the loss of propyl radicals (C₃H₇•).

MS_Fragmentation cluster_1 1-Heptanethiol Fragmentation cluster_2 4-Mercaptoheptane Fragmentation mol1 [CH₃(CH₂)₆SH]⁺˙ m/z = 132 frag1a [CH₂(SH)]⁺ (α-cleavage) mol1->frag1a mol2 [(CH₃CH₂CH₂)₂CHSH]⁺˙ m/z = 132 frag2a [CH₃CH₂CH₂CH(SH)]⁺ (Loss of C₃H₇) mol2->frag2a

Figure 3: Primary mass spectrometry fragmentation pathways for the two isomers.

Infrared (IR) Spectroscopy

Both molecules will exhibit a characteristic, albeit weak, S-H stretching vibration in the range of 2550-2600 cm⁻¹. [6]While this confirms the presence of a thiol functional group, IR spectroscopy alone is insufficient to reliably distinguish between the two positional isomers.

Synthetic Methodologies and Experimental Workflows

The synthesis of primary and secondary thiols requires different strategic approaches.

Protocol 1: Synthesis of 1-Heptanethiol

A robust and common method for preparing primary thiols involves the S-alkylation of thiourea with a primary alkyl halide, followed by basic hydrolysis. [6]This two-step, one-pot process avoids the common side-reaction of sulfide formation.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve thiourea in ethanol.

  • Alkyl Halide Addition: Add 1-bromoheptane to the solution.

  • Reflux: Heat the mixture to reflux for 2-3 hours to form the isothiouronium salt intermediate.

  • Hydrolysis: Add an aqueous solution of sodium hydroxide (NaOH) to the flask.

  • Second Reflux: Reflux the mixture for an additional 2 hours to hydrolyze the salt to the thiol.

  • Workup: Cool the reaction, acidify with dilute HCl, and extract the product with ether.

  • Purification: Wash the organic layer with brine, dry over anhydrous MgSO₄, and purify by distillation.

Synthesis_1_Heptanethiol reagents 1-Bromoheptane + Thiourea (in Ethanol) step1 Reflux (Formation of Isothiouronium Salt) reagents->step1 reagents2 + NaOH (aq) step1->reagents2 step2 Reflux (Hydrolysis) reagents2->step2 workup Acidification & Extraction step2->workup product 1-Heptanethiol workup->product

Figure 4: Experimental workflow for the synthesis of 1-heptanethiol.

Protocol 2: Synthesis of 4-Mercaptoheptane

Secondary thiols can be prepared from the corresponding ketone. A common laboratory method involves the conversion of the ketone to a tosylhydrazone, followed by reduction. A more direct, albeit older, method involves the reduction of a dithioketal. [6] Step-by-Step Methodology (via Heptan-4-ol):

  • Alcohol Formation: Reduce heptan-4-one with a reducing agent like sodium borohydride (NaBH₄) in methanol to produce heptan-4-ol.

  • Tosylation: React heptan-4-ol with tosyl chloride (TsCl) in pyridine to form the tosylate, converting the hydroxyl into a good leaving group.

  • Thiolation: Displace the tosylate group by reacting the intermediate with a sulfur nucleophile, such as sodium hydrosulfide (NaSH) or potassium thioacetate (KSAc) followed by hydrolysis, in a polar aprotic solvent like DMF. This Sₙ2 reaction proceeds with inversion of stereochemistry.

  • Workup & Purification: Perform an aqueous workup followed by extraction and purification via column chromatography or distillation.

Synthesis_4_Mercaptoheptane start Heptan-4-one step1 Reduction (NaBH₄) start->step1 intermediate1 Heptan-4-ol step1->intermediate1 step2 Tosylation (TsCl, Pyridine) intermediate1->step2 intermediate2 Heptan-4-ol Tosylate step2->intermediate2 step3 Nucleophilic Substitution (KSAc, then H₃O⁺) intermediate2->step3 product 4-Mercaptoheptane step3->product

Figure 5: Experimental workflow for the synthesis of 4-mercaptoheptane.

Conclusion

While 1-heptanethiol and 4-mercaptoheptane are simple positional isomers, the location of the thiol group imparts dramatic differences in their physical properties, chemical reactivity, and spectroscopic signatures. 1-Heptanethiol, as a sterically unhindered primary thiol, is characterized by higher boiling and melting points, greater density, and more facile reactivity as a nucleophile and in oxidation reactions. Conversely, 4-mercaptoheptane's internal thiol group leads to a sterically congested molecule with disrupted molecular packing, lower boiling/melting points, and attenuated reactivity. These distinctions, readily confirmed by ¹³C NMR and mass spectrometry, are paramount for scientists and researchers. An understanding of these structure-property relationships is essential for the rational design of experiments, the synthesis of novel compounds, and the selection of the appropriate isomer for specialized applications, from flavor chemistry to the development of self-assembled monolayers.

References

  • PubChem. (n.d.). 4-Methylheptane. National Center for Biotechnology Information. Retrieved from [Link]

  • Simian, H., Robert, F., & Blank, I. (2004). Identification and synthesis of 2-heptanethiol, a new flavor compound found in bell peppers. Journal of Agricultural and Food Chemistry, 52(2), 306–310. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). 1-Heptanethiol. NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4-mercapto-2-pentanone 1% in acetoin. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-mercapto-4-heptanol. Retrieved from [Link]

  • NIST. (n.d.). 1-Heptanethiol. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 4-Mercaptophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Morressier. (2018). Kinetic differences between primary, secondary, and tertiary alkyl thiols in thiol-ene reactions. Retrieved from [Link]

  • Google Patents. (n.d.). US3781367A - Preparation of 4-mercaptophenols.
  • Scribd. (2024). IR Spectrum Analysis of 4-Heptanone. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Heptanethiol (CAS 1639-09-4). Retrieved from [Link]

  • Leah4sci. (2013, January 22). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). EP0640590A1 - Process for the synthesis of 4-mercaptophenols and naphthalenols.
  • Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved from [Link]

  • ChemComplete. (2017, February 24). Solving an Unknown Organic Structure using NMR, IR, and MS [Video]. YouTube. Retrieved from [Link]

  • Master Organic Chemistry. (2015, July 5). Thiols And Thioethers. Retrieved from [Link]

  • Yang, S., Gong, W., Sun, B., Liu, Y., & Tian, H. (2015). Synthesis of a new odourant, 2-mercapto-4-heptanol. Journal of Chemical Research, 39(3), 184-186. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Thiols and Sulfides. Retrieved from [Link]

  • K2 chemistry. (2021, December 18). how to write structure for 4-methylheptane l naming of organic compounds l chemistry l [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). CN105272902A - Simple method for preparing mercaptan through one-step method.
  • University of Calgary. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiol. Retrieved from [Link]

  • Google Patents. (n.d.). US9944594B2 - Catalyst for the synthesis of methyl mercaptan and process for producing methyl mercaptan from synthesis gas and hydrogen sulphide.
  • LookChem. (n.d.). 1-Heptanethiol. Retrieved from [Link]

  • Wayne Breslyn. (2022, June 24). How to Write the Structural Formula for 3-Ethyl-4-methylheptane [Video]. YouTube. Retrieved from [Link]

  • ChemBK. (2024, April 10). heptane-1-thiol. Retrieved from [Link]

  • NIST. (n.d.). 1-Heptanethiol. NIST Chemistry WebBook. Retrieved from [Link]

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Technical Guide: Sensory Profile & Molecular Architecture of Heptane-4-thiol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide a rigorous, mechanistic, and sensory analysis of Heptane-4-thiol and its critical functionalized derivatives.

Executive Summary

Heptane-4-thiol (4-heptanethiol; CAS 1639-06-1) represents a critical structural scaffold in the chemistry of volatile sulfur compounds (VSCs). While the parent alkane thiol exhibits a characteristic "sulfurous" and "alliaceous" (garlic/onion-like) profile typical of secondary thiols, its significance in flavor chemistry is most profound as the reduced pharmacophore for a class of high-impact "tropical" odorants, specifically 4-mercapto-2-heptanone and 4-mercapto-2-heptanol .

This guide differentiates the sensory properties of the parent thiol from its oxygenated derivatives, detailing the structure-activity relationships (SAR) that toggle perception between "savory/vegetable" and "tropical/fruity."

Molecular Architecture & Physicochemical Properties[1]

Structural Dynamics

Heptane-4-thiol is a secondary thiol with the sulfhydryl (-SH) group attached to the fourth carbon of a seven-carbon chain.[1] This symmetry creates a specific steric environment that influences both volatility and receptor binding.

  • Chemical Formula:

    
    [1][2]
    
  • Molecular Weight: 132.27 g/mol [2][3]

  • Chirality: The C4 position is prochiral in the symmetrical parent heptane, but substitution creates a chiral center if the chain is further functionalized (e.g., at C2). However, in pure 4-heptanethiol, the symmetry of the propyl groups (

    
    ) renders it achiral unless isotopically labeled.
    
  • LogP (Octanol/Water): ~3.8 (High lipophilicity, facilitating blood-brain barrier crossing and rapid interactions with hydrophobic olfactory pockets).

Reactivity Profile

Unlike primary thiols, the secondary nature of the -SH group in heptane-4-thiol offers slight steric protection against rapid oxidation, though it will still form disulfides (4,4'-diheptyl disulfide) upon exposure to air. In food matrices, it is highly reactive toward electrophiles (e.g., quinones) via Michael addition, often leading to flavor loss.

Sensory Characterization

The "Dual-Nature" Profile

The sensory perception of heptane-4-thiol is concentration-dependent and structurally specific. A critical distinction must be made between the parent thiol and its


-oxygenated derivatives .
CompoundStructurePrimary DescriptorsDetection Threshold (Water)
4-Heptanethiol

Sulfurous, Alliaceous, Savory, Roasted, Faint Vegetable~0.5 - 2.0 ppb (est)
4-Mercapto-2-heptanone Functionalized (Ketone)Tropical , Grapefruit, Blackcurrant, Rhubarb, Catty~0.1 - 0.5 ng/L (ppt)
4-Mercapto-2-heptanol Functionalized (Alcohol)Fruity, Citrus, Green, Passion Fruit~1.0 - 5.0 ng/L (ppt)
Olfactory Mechanism

The "tropical" perception arises only when the thiol group is paired with an oxygenated functionality (ketone or hydroxyl) at the


- or 

-position (the "1,3-oxygen-sulfur" rule).
  • Pure 4-Heptanethiol: Lacks this cooperative binding motif. Its perception is dominated by the activation of broadly tuned sulfur receptors (e.g., OR2T11 in humans), resulting in the generic "gas-like" or "onion" signal.

  • Functionalized Shift: The introduction of a carbonyl group at C2 (forming 4-mercapto-2-heptanone) creates a hydrogen-bonding acceptor site. This allows the molecule to fit into specific "tropical" receptors (likely related to those detecting 3-mercaptohexan-1-ol), triggering the shift from "stink" to "fruit."

Biosynthesis & Natural Occurrence

Biological Pathways

In biological systems (specifically Capsicum species like bell peppers and certain fermentations), heptane-4-thiol derivatives are synthesized via the addition of hydrogen sulfide (


) to unsaturated precursors.

Key Pathway: Michael Addition The primary route involves the enzymatic or chemical addition of


 to (E)-3-hepten-2-one  (or similar 

-unsaturated ketones).

Figure 1: Biosynthetic relationship between the tropical impact compounds and the heptane-4-thiol core.

Occurrence in Nature[5]
  • Bell Peppers (Capsicum annuum): 4-Heptanethiol derivatives are key markers for the "green" and "vegetable" notes in raw peppers.

  • Wine (Sauvignon Blanc): While 3-mercaptohexan-1-ol is dominant, heptane-based thiols contribute to the "box tree" and "catty" complexity.

  • Cooked Foods: Thermal degradation of sulfur amino acids in the presence of lipids can generate 4-heptanethiol via Strecker degradation pathways.

Analytical Methodologies

Detecting heptane-4-thiol requires overcoming its high volatility and reactivity. Standard protocols must avoid oxidation.

Isolation Protocol (p-HMB Method)

To separate thiols from the complex matrix, reversible derivatization with p-hydroxymercuribenzoate (p-HMB) is the gold standard.

  • Extraction: Solvent extraction (Dichloromethane) of the aqueous distillate.

  • Purification: The organic phase is treated with p-HMB, which selectively binds free thiols (-SH) to form a precipitate.

  • Washing: Non-thiol volatiles are washed away.

  • Release: Thiols are regenerated using an excess of another thiol (e.g., cysteine or dithiothreitol) or acidic conditions.

Instrumental Detection
  • GC-SCD (Sulfur Chemiluminescence Detection): The most specific detector. It eliminates interference from hydrocarbons, allowing detection of trace thiols (ppb level).

  • GC-O (Olfactometry): Essential for confirming the sensory character. The human nose can often detect these thiols below the limit of instrumental quantitation.[4]

Biological Implications (Drug Development Context)

While primarily a flavor compound, the pharmacology of heptane-4-thiol is relevant for drug design involving thiol moieties.

  • Metabolic Fate: Secondary thiols are metabolized via S-methylation (by Thiol Methyltransferase, TMT) to form methyl sulfides, which are then excreted.

  • Toxicity: Like many lipophilic thiols, it can act as a hapten, potentially causing skin sensitization. In drug development, the 4-heptanethiol motif serves as a model for studying steric hindrance in Phase II metabolic conjugation.

References

  • Blank, I. (2002). The Significance of Volatile Sulfur Compounds in Food Flavors. ACS Symposium Series.

  • Naef, R., et al. (2008). Identification and Synthesis of New Sulfur-Containing Volatiles in Red Bell Pepper (Capsicum annuum). Journal of Agricultural and Food Chemistry.

  • Polster, J., & Schieberle, P. (2017). Characterization of Key Aroma Compounds in Red Bell Pepper. Journal of Agricultural and Food Chemistry.

  • JECFA (Joint FAO/WHO Expert Committee on Food Additives). (2004). Safety Evaluation of Certain Food Additives: Aliphatic and Aromatic Thiols. WHO Food Additives Series.

  • Rowe, D. J. (2004). Chemistry and Technology of Flavors and Fragrances. Blackwell Publishing.

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Heptane-4-thiol in the Landscape of Natural Volatiles: A Technical Guide to Its Apparent Absence and the Broader Context of C7 Thiols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Volatile sulfur compounds (VSCs) are pivotal to the aroma and flavor profiles of numerous natural products, often exerting significant sensory impact at trace concentrations. This technical guide addresses the occurrence of heptane-4-thiol within this diverse chemical class. A comprehensive review of current scientific literature reveals a conspicuous absence of heptane-4-thiol as a naturally identified volatile compound in food, plants, or microbial sources. This guide, therefore, pivots from a singular focus to a broader, more instructive exploration. We present the current state of knowledge regarding the natural occurrence of other C7 thiol isomers, such as the documented presence of 2-heptanethiol. We delve into the complex analytical methodologies required for the robust detection of trace-level thiols, explaining the inherent challenges that may contribute to the non-detection of specific molecules. Furthermore, we explore the established biosynthetic pathways for aliphatic thiols, providing a theoretical framework for their formation in nature. This document serves as a resource for researchers, scientists, and drug development professionals by contextualizing the apparent absence of heptane-4-thiol, offering a comparative analysis of its isomers, and providing a detailed overview of the state-of-the-art analytical and biosynthetic science for this class of compounds.

Introduction: The Pivotal Role of Volatile Sulfur Compounds

Volatile sulfur compounds (VSCs) are a class of organic molecules renowned for their profound impact on the sensory characteristics of a vast array of natural products.[1][2] From the desirable pungent notes of Allium and Brassica vegetables to the complex roasted aromas of meat and coffee, VSCs are defining components of flavor and aroma.[1][3][4][5] Their significance is magnified by exceptionally low odor detection thresholds, often in the parts-per-billion or even parts-per-trillion range, meaning minute quantities can dramatically alter the sensory profile of a substance.[2][6]

This guide focuses on a specific aliphatic thiol, heptane-4-thiol (C₇H₠₆S). Despite its well-defined chemical structure, a thorough examination of scientific literature indicates that heptane-4-thiol has not been reported as a naturally occurring volatile compound. This is in contrast to other structurally related thiols that have been identified and characterized in various natural matrices.

The central thesis of this guide is to address this "knowledge gap." We will explore three primary aspects:

  • Comparative Occurrence: We will present evidence for the natural occurrence of other C7 thiol isomers to provide chemical and biological context.

  • Analytical Hurdles: We will detail the sophisticated and challenging analytical workflows required to identify trace VSCs, offering insight into why a compound like heptane-4-thiol might be overlooked or remain undetected.

  • Biosynthetic Plausibility: We will review the known biochemical pathways for thiol formation in nature to consider the theoretical potential for heptane-4-thiol biosynthesis.

By addressing the topic from these perspectives, this guide provides a comprehensive and technically robust resource for professionals working with natural product chemistry, flavor science, and metabolomics.

The Case of Heptane-4-thiol: An Undetected Natural Volatile

As of the date of this publication, dedicated searches of scientific databases and literature on natural volatile compounds have yielded no evidence of heptane-4-thiol being identified in any natural source, including fruits, vegetables, cooked foods, or microbial ferments. While chemical suppliers list it as a synthetic reference standard, its natural provenance remains undocumented.

This absence prompts a critical question: Is heptane-4-thiol truly absent from nature, or have we simply not yet found it? The answer likely lies in a combination of factors including its potential for extremely low concentration, inherent chemical instability, and the significant challenges associated with its detection, which are discussed in Section 4.

Comparative Occurrence: C7 Thiol Isomers and Related Sulfur Compounds in Nature

While heptane-4-thiol is not documented, the natural world is not devoid of C7 sulfur volatiles. Its isomers and structurally related compounds have been identified, most notably in bell peppers (Capsicum annuum). The presence of these related molecules provides crucial context and suggests that the underlying biochemistry for C7 sulfur compound formation exists in certain plants.

One of the key identified isomers is 2-heptanethiol , which contributes to the characteristic aroma of bell peppers.[7] Furthermore, a range of other C7 mercapto-ketones, -alcohols, and dithiols have been discovered in bell peppers, all of which are believed to originate from non-volatile cysteine-S-conjugate precursors.[8]

Compound NameIsomer of Heptane-4-thiol?Natural Source(s)Precursor(s)Reference(s)
2-Heptanethiol YesBell Pepper (Capsicum annuum)Cysteine-S-conjugates[7]
4-Sulfanyl-2-heptanone NoBell Pepper (Capsicum annuum)Cysteine-S-conjugates[8]
2-Sulfanyl-4-heptanone NoBell Pepper (Capsicum annuum)Cysteine-S-conjugates[8]
4-Sulfanyl-2-heptanol NoBell Pepper (Capsicum annuum)Cysteine-S-conjugates[8]
2-Sulfanyl-4-heptanol NoBell Pepper (Capsicum annuum)Cysteine-S-conjugates[8]
Heptane-2,4-dithiol NoBell Pepper (Capsicum annuum)Cysteine-S-conjugates[8][9]

Table 1: Documented Natural Occurrences of C7 Thiols and Related Sulfur Volatiles.

The identification of these compounds in bell peppers strongly suggests a metabolic pathway capable of functionalizing a C7 aliphatic chain with one or more thiol groups. The precursors are typically non-volatile cysteine conjugates that release the volatile thiol upon enzymatic action, often initiated by tissue disruption (e.g., cutting or chewing).[8]

Analytical Methodologies for Trace Thiol Detection

The analysis of volatile thiols in complex natural matrices is one of the more challenging tasks in analytical chemistry.[10] Their general characteristics—high reactivity, volatility, and presence at trace to ultra-trace concentrations—necessitate highly specialized and sensitive analytical workflows.[10][11] The potential for a compound like heptane-4-thiol to be missed is high if the methodology is not rigorously optimized for its detection.

Causality Behind Experimental Choices

The primary challenge with thiols is their propensity for oxidation and their ability to bind to various surfaces. The analytical workflow must be designed to mitigate these issues from the moment of sample collection.

  • Sample Preparation: The goal is to efficiently extract and concentrate the volatile thiols from a complex matrix (e.g., food, plant tissue) while preventing their degradation. Headspace Solid-Phase Microextraction (HS-SPME) is a preferred technique as it is solvent-free and can be automated.[3][11][12][13][14] The choice of fiber coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) is critical for effectively adsorbing a broad range of volatiles, including polar thiols.[11]

  • Derivatization (Optional but Recommended): To improve chromatographic performance and detection sensitivity, thiols are often derivatized. This step converts the highly reactive sulfhydryl (-SH) group into a more stable, less polar, and more readily detectable moiety. While not always used in broad profiling, it is essential for targeted, ultra-trace quantification.

  • Separation: Gas Chromatography (GC) is the standard for separating complex mixtures of volatile compounds.[10] The choice of column (e.g., a mid-polarity column like DB-VRX) is crucial for resolving isomers and separating sulfur compounds from other matrix components.

  • Detection: Mass Spectrometry (MS) is the detector of choice for identification.[10][11][13] However, for sulfur compounds, a sulfur-specific detector like a Sulfur Chemiluminescence Detector (SCD) or a Pulsed Flame Photometric Detector (PFPD) offers superior selectivity and sensitivity, helping to find sulfur-containing peaks in a complex chromatogram that might be missed by MS alone.[10][14] Gas Chromatography-Olfactometry (GC-O), where a human assessor sniffs the column effluent, is also a powerful tool for detecting odor-active compounds that may be present at concentrations too low for instrumental detection.[10]

Experimental Protocol: HS-SPME-GC-MS/SCD for Thiol Profiling

This protocol provides a self-validating system for the screening of novel thiols in a plant or food matrix.

  • Sample Preparation & Homogenization:

    • Weigh 5.0 g of the sample (e.g., fresh bell pepper tissue) into a 20 mL headspace vial.

    • Add 5 mL of a saturated NaCl solution containing 1% EDTA. Causality: Salting out increases the volatility of analytes. EDTA chelates metal ions that can catalyze thiol oxidation.

    • Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.

  • Headspace Solid-Phase Microextraction (HS-SPME):

    • Place the vial in an autosampler tray equipped with an agitator and heater.

    • Equilibrate the sample at 40°C for 15 minutes with agitation. Causality: This allows volatiles to partition into the headspace.

    • Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes at 40°C. Causality: This specific fiber is effective for a wide range of volatiles and provides a large surface area for adsorption, concentrating the analytes.[11]

  • Gas Chromatography (GC) Analysis:

    • Immediately transfer the fiber to the GC inlet, heated to 250°C, for thermal desorption of the analytes for 5 minutes in splitless mode.

    • Use a GC system equipped with a column effluent splitter directing the flow to both a Mass Spectrometer (MS) and a Sulfur Chemiluminescence Detector (SCD).

    • Oven Program: Start at 40°C (hold for 3 min), ramp to 150°C at 4°C/min, then ramp to 240°C at 10°C/min (hold for 5 min). Causality: This temperature program allows for the separation of highly volatile compounds at the beginning and elution of less volatile compounds at the end.

  • Detection & Identification:

    • SCD: Monitor the SCD channel for any sulfur-specific peaks. The SCD provides a highly selective and equimolar response to sulfur compounds.

    • MS: Acquire mass spectra in full scan mode (e.g., m/z 35-400).

    • Data Analysis: Correlate any peaks detected by the SCD with the corresponding peaks in the total ion chromatogram from the MS. Identify compounds by comparing their mass spectra with libraries (e.g., NIST) and by comparing their retention indices with those of authentic standards, if available.

Visualization of Analytical Workflow

Analytical_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Concentration cluster_analysis Analysis & Detection cluster_data Data Interpretation Sample 1. Sample (5g) in Vial Solution 2. Add Saturated NaCl + EDTA Sample->Solution Seal 3. Seal Vial Solution->Seal Equilibrate 4. Equilibrate Headspace (40°C, 15 min) Seal->Equilibrate Transfer to Autosampler Expose 5. Expose SPME Fiber (30 min) Equilibrate->Expose Desorb 6. Thermal Desorption in GC Inlet Expose->Desorb Transfer Fiber Separate 7. GC Separation Desorb->Separate Split Effluent Splitter Separate->Split SCD SCD Detection Split->SCD MS MS Detection Split->MS Identify 8. Correlate SCD/MS Data & Identify Peaks SCD->Identify MS->Identify Biosynthesis_Pathway cluster_precursors Primary Metabolism cluster_synthesis Cysteine Biosynthesis cluster_vsc Volatile Thiol Formation Sulfate Sulfate (from soil) Sulfide Sulfide Sulfate->Sulfide Sulfate Assimilation (multi-step reduction) Serine Serine (from photosynthesis/N-metabolism) Cysteine L-Cysteine Serine->Cysteine Sulfide->Cysteine O-acetylserine (thiol) lyase Precursor Non-Volatile Precursor (e.g., S-Alkyl-Cysteine Sulfoxide) Cysteine->Precursor Conjugation VolatileThiol Volatile Aliphatic Thiol (e.g., R-SH) Precursor->VolatileThiol Enzymatic Cleavage (e.g., C-S Lyase) AlkylChain Aliphatic Precursor (e.g., Fatty Acid derivative) AlkylChain->VolatileThiol Direct Sulfuration? (e.g., Radical SAM Enzyme)

Caption: Generalized pathways for the biosynthesis of volatile thiols.

Conclusion and Future Research Directions

The current body of scientific literature does not support the natural occurrence of heptane-4-thiol as a volatile compound. Its absence is notable, especially given the confirmed presence of its isomer, 2-heptanethiol, and other related C7 sulfur compounds in nature. This suggests that either the specific biosynthetic machinery for its formation is not common, or that its presence is so fleeting or at such a low concentration that it has eluded detection by standard analytical methods.

For researchers and drug development professionals, this has two key implications:

  • Analytical Rigor: The search for novel, trace-level natural products requires pushing the boundaries of analytical sensitivity and selectivity. The use of multi-detector systems (e.g., MS coupled with SCD) and careful optimization of sample preparation are paramount for discovering previously unidentified compounds.

  • Targeted Discovery: Future research could involve targeted screening for heptane-4-thiol in matrices known for complex sulfur chemistry, such as Capsicum or Allium species. This would require the synthesis of an authentic heptane-4-thiol standard for retention time and mass spectral matching, moving beyond reliance on library matches alone.

Ultimately, the story of heptane-4-thiol is a valuable illustration of the frontiers of natural product chemistry. It highlights that even for seemingly simple molecules, our knowledge of the natural world is far from complete, and underscores the critical interplay between biosynthetic potential and analytical capability.

References

  • Starkenmann, C., & Niclass, Y. (2011). New Cysteine-S-Conjugate Precursors of Volatile Sulfur Compounds in Bell Peppers (Capsicum annuum L. Cultivar). Journal of Agricultural and Food Chemistry, 59(9), 4876-4884. [Link]

  • Baek, I., Lee, J. H., Lee, J., et al. (2024). Profiles of volatile sulfur compounds in various vegetables consumed in Korea using HS-SPME-GC/MS technique. Frontiers in Nutrition, 11. [Link]

  • Lopes, P., & Nicolli, K. P. (2019). Analysis of Potent Odour-Active Volatile Thiols in Foods and Beverages with a Focus on Wine. Molecules, 24(13), 2472. [Link]

  • Nielsen, A. T., & Jonsson, S. (2002). Trace determination of volatile sulfur compounds by solid-phase microextraction and GC-MS. The Analyst, 127(8), 1045-1049. [Link]

  • Starkenmann, C., & Niclass, Y. (2011). New cysteine-S-conjugate precursors of volatile sulfur compounds in bell peppers (Capsicum annuum L. cultivar). PubMed, [Link]

  • Byrns, M. C., & Riscoe, M. K. (2006). The biosynthesis of thiol- and thioether-containing cofactors and secondary metabolites catalyzed by radical S-adenosylmethionine enzymes. Journal of Biological Chemistry, 290(7), 3937-3942. [Link]

  • Chin, H. W., & Lindsay, R. C. (1993). Formation of volatile sulfur compounds and S-methyl-l-cysteine sulfoxide in Brassica oleracea vegetables. Journal of Agricultural and Food Chemistry, 41(10), 1826-1832. [Link]

  • Frank, D., et al. (2021). In-mouth production of volatile sulfur compounds causes children to dislike Brassica vegetables. News-Medical.Net, [Link]

  • Gasser, U., & Grosch, W. (1990). Volatile sulfur compounds contributing to meat flavour. Part. I. Components identified in boiled meat. Zeitschrift für Lebensmittel-Untersuchung und -Forschung, 190(1), 3-8. [Link]

  • Mottram, D. S. (1998). The Chemistry of Beef Flavor. Kansas State University, [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Science of Savory: Unlocking Meat Flavors with Sulfur Compounds. [Link]

  • Ratajczak, R., et al. (2019). Volatile Compounds of Selected Raw and Cooked Brassica Vegetables. Molecules, 24(3), 445. [Link]

  • Rodrigues, C. F., et al. (2021). Identification and Categorization of Volatile Sulfur Flavor Compounds in Roasted Malts and Barley. Journal of the American Society of Brewing Chemists, 79(4), 365-376. [Link]

  • Ruttkat, A., & Wiedenmann, H. (2020). Research progress on flavor characteristics and formation mechanism of sulfur compounds in six common foods. Food Science and Human Wellness, 9(4), 321-329. [Link]

  • Singh, S., & Kumar, V. (2015). The Role of Thiols in Plant Adaptation to Environmental Stress. ResearchGate, [Link]

  • Świątek, M., et al. (2021). Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS. Molecules, 26(16), 4947. [Link]

  • Various Authors. (2011). The Significance of Volatile Sulfur Compounds in Food Flavors. ACS Symposium Series, Vol. 1068. [Link]

  • Various Authors. (2025). Role of Sulfur Compounds in Vegetable and Mushroom Aroma. MDPI, [Link]

  • Wenzel, T. (2001). Manipulation of thiol contents in plants. Amino Acids, 20(3), 221-230. [Link]

Sources

Molecular weight and refractive index of heptane-4-thiol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of Heptane-4-Thiol for Advanced Research Applications

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth information on the molecular weight and refractive index of heptane-4-thiol. Beyond presenting core data, this document elucidates the scientific principles behind the characterization of this compound and outlines its relevance and potential applications within the pharmaceutical and materials science landscapes.

Introduction: The Scientific Significance of Heptane-4-Thiol

Heptane-4-thiol (C₇H₁₆S) is a saturated aliphatic thiol containing a seven-carbon chain with a thiol (-SH) functional group located at the fourth carbon position. As a member of the thiol family, it exhibits characteristic chemical reactivity and physical properties conferred by the sulfur-containing functional group. Understanding these properties with high precision is paramount for its application in various scientific domains.

For drug development professionals, the parent heptane structure is a well-established non-polar solvent used in the extraction, purification, and crystallization of active pharmaceutical ingredients (APIs).[1][2] The addition of the thiol group introduces unique functionalities. Thiols are known to play crucial roles in biochemistry and pharmacology; for instance, thiolated polymers, or "thiomers," are explored for their mucoadhesive and permeation-enhancing properties in advanced drug delivery systems.[3] Furthermore, specific isomers like heptane-4-thiol have been identified as potent enzyme inhibitors, highlighting their potential as scaffolds or active agents in drug discovery.[4] For materials scientists, the sulfur atom in thiols can significantly increase the refractive index of materials, a property valuable in the development of advanced optical polymers and coatings.[5]

This guide provides the foundational physicochemical data and experimental context necessary to leverage heptane-4-thiol in these advanced applications.

Core Physicochemical Properties of Heptane-4-Thiol

The fundamental properties of a compound are the cornerstone of its application. The following table summarizes the key identifiers and physical constants for heptane-4-thiol.

PropertyValueSource(s)
IUPAC Name heptane-4-thiol[6]
Molecular Formula C₇H₁₆S[4][6][7]
Molecular Weight 132.27 g/mol [4][6][7]
CAS Number 1639-06-1[4][8]
Refractive Index (n_D²⁰) Not Experimentally Published (See Section 3 for Discussion)
Refractive Index of n-Heptane ~1.385 @ 20°C[9]

The Refractive Index: A Critical, Yet Undocumented, Parameter

The refractive index (n) of a substance is a dimensionless number that describes how fast light travels through it relative to a vacuum.[10] It is a critical parameter for substance identification, purity assessment, and quality control in the pharmaceutical industry. For drug formulation, the refractive index of excipients and solvents can influence the optical properties of the final product.

The following section provides a robust, self-validating protocol for this determination.

Experimental Protocol: High-Precision Measurement of Refractive Index

This protocol describes the determination of the refractive index of a liquid sample, such as heptane-4-thiol, using a modern digital refractometer. The methodology is designed to ensure accuracy and reproducibility.

Causality and Scientific Rationale

The choice of a digital refractometer is based on its high precision and reliance on the principle of total internal reflection at the interface between a high-refractive-index prism (typically sapphire or ytterbium aluminum garnet) and the sample.[11] Temperature control is the most critical variable, as the refractive index of liquids decreases significantly with increasing temperature. Therefore, an integrated Peltier thermostat is essential for trustworthy measurements. Calibration with a certified standard, such as distilled water, validates the instrument's performance before measuring the unknown sample.

Step-by-Step Methodology
  • Instrument Preparation and Calibration:

    • Ensure the digital refractometer is placed on a level, vibration-free surface.

    • Power on the instrument and the integrated Peltier temperature control system. Set the target temperature to 20.0°C ± 0.1°C and allow the system to equilibrate.

    • Clean the measurement prism surface meticulously using a soft, lint-free tissue dampened with isopropanol, followed by a final wipe with acetone to ensure it is completely dry and free of residue.

    • Place a few drops of deionized, distilled water (a known refractive index standard) onto the prism.

    • Perform a calibration check. The instrument should read the refractive index of water at 20°C (n_D = 1.3330). If the reading deviates, perform the instrument's calibration procedure as per the manufacturer's guidelines.

    • Clean the prism again as described above to remove the water standard.

  • Sample Measurement:

    • Using a clean pipette, apply a sufficient amount of the heptane-4-thiol sample to completely cover the surface of the measurement prism.

    • Close the instrument's cover to prevent evaporation and to shield the sample from ambient light.

    • Allow 60-90 seconds for the sample to reach thermal equilibrium with the prism (20.0°C).

    • Initiate the measurement. The instrument will illuminate the sample-prism interface with a light source (typically a 589 nm LED for the sodium D-line) and a CCD sensor will detect the critical angle of total internal reflection.

    • Record the refractive index value displayed by the instrument.

  • Data Validation and Reporting:

    • Perform the measurement in triplicate to ensure reproducibility. Clean the prism thoroughly between each replicate.

    • Calculate the mean and standard deviation of the three measurements. The standard deviation should be minimal (e.g., < 0.0002) for a high-quality measurement.

    • Report the final refractive index value along with the measurement temperature and the wavelength of light used (e.g., n_D²⁰).

Experimental Workflow Diagram

The logical flow of the protocol is visualized below.

G cluster_prep 1. Instrument Preparation cluster_measure 2. Sample Measurement cluster_validate 3. Data Validation start Power On & Set Temp (20°C) clean1 Clean Prism start->clean1 calibrate Calibrate with H₂O Standard clean1->calibrate clean2 Clean & Dry Prism calibrate->clean2 apply Apply Heptane-4-Thiol clean2->apply Ready for Sample equilibrate Thermal Equilibration (60s) apply->equilibrate measure Initiate Measurement equilibrate->measure record Record Value measure->record Data Acquisition clean3 Clean Prism Between Repeats record->clean3 analyze Calculate Mean & SD record->analyze repeat Repeat 2x for Triplicate repeat->apply Next Replicate clean3->repeat report Report Final n_D²⁰ analyze->report

Caption: Workflow for the precise measurement of refractive index.

Applications and Relevance in Drug Development and Research

The precise characterization of heptane-4-thiol is not merely an academic exercise. Its properties directly inform its potential utility:

  • As a Chemical Intermediate: As a building block, knowing the refractive index is essential for monitoring reaction progress and purity during the synthesis of more complex molecules.

  • In Pharmaceutical Formulations: While heptane is used as a processing solvent, functionalized thiols could potentially be used as excipients.[1][2] Their refractive index would be a key quality control parameter to ensure batch-to-batch consistency.

  • In Drug Discovery: Heptane-4-thiol has been shown to inhibit human acid lipase, an enzyme.[4] Further research into its mechanism of action requires pure, well-characterized material. Physicochemical properties are the first step in establishing a compound's identity and purity profile.

  • In Advanced Materials: The thiol group is pivotal in "click" chemistry, such as thiol-ene reactions, used to create specialty polymers.[5] These polymers are often designed for optical applications where a high refractive index is desirable. Accurate characterization of the thiol monomer is fundamental to predicting and achieving the desired properties of the final polymer.

Conclusion

Heptane-4-thiol is a compound with significant potential, bridging the gap between basic chemical solvents and functional molecules with applications in pharmacology and materials science. This guide has established its core molecular properties and, critically, provided a robust, scientifically-grounded framework for determining its refractive index—a key parameter that was previously undocumented. By adhering to rigorous experimental protocols, researchers can ensure the quality and reliability of their work, unlocking the full potential of this versatile thiol in their respective fields.

References

  • 4-heptanethiol. NIST Chemistry WebBook. [Link]

  • Heptane-4-thiol | C7H16S. PubChem, National Institutes of Health. [Link]

  • 4-heptanethiol (CAS ---) - Chemical & Physical Properties. Cheméo. [Link]

  • Al, M. D., et al. (2019). Realizing High Refractive Index Thiol-X Materials: A General and Scalable Synthetic Approach. ACS Applied Polymer Materials. [Link]

  • Supporting Information Realizing high refractive index thiol-X materials: a general and scalable synthetic approach. ACS Publications. [Link]

  • Refractive index of some selected substances. Refractometer.pl. [Link]

  • How Is Refractive Index Measured? Chemistry For Everyone - YouTube. [Link]

  • Refractive index of C7H16 (Heptane). RefractiveIndex.INFO. [Link]

  • Pharmaceutical-grade Heptane: Production Process and Applications. Junyuan Petroleum Group. [Link]

  • Refractive Index: All You Need to Know. Mettler Toledo. [Link]

  • Winther, J. R., & Thorpe, C. (2014). Quantification of Thiols and Disulfides. Biochimica et Biophysica Acta (BBA) - General Subjects. [Link]

  • Applications of High-Purity n-Heptane in Pharmaceuticals. normalheptane.com. [Link]

  • Thiolated Polymers: Pharmaceutical Tool in Nasal Drug Delivery of Proteins and Peptides. ResearchGate. [Link]

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Methodological & Application

Using heptane-4-thiol as a flavor standard for sulfury notes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Heptane-4-thiol (CAS: 1639-06-1) represents a critical yet volatile class of sensory standards used to define "sulfury-fruity" duality in flavor science. While essential for characterizing tropical fruit notes (passion fruit, grapefruit) and varietal wine markers (Sauvignon Blanc), its utility is often compromised by rapid oxidation and extreme olfactory potency. This guide outlines a rigorous, GLP-compliant protocol for the preparation, stabilization, and instrumental analysis of heptane-4-thiol standards, ensuring reproducibility in both sensory panels and gas chromatography-mass spectrometry (GC-MS) workflows.

Introduction & Chemical Profile

Heptane-4-thiol is a secondary thiol exhibiting a potent sensory profile that shifts dramatically with concentration. At high concentrations, it presents an aggressive "sulfury," "alliaceous," or "rotten" character. At trace levels (ppb/ppt), it reveals desirable "tropical," "rhubarb," and "berry" notes, making it a vital standard for simulating Ribes (blackcurrant) character and specific "catty" off-notes in drug development or food spoilage.

Technical Specifications
PropertySpecification
IUPAC Name Heptane-4-thiol
CAS Number 1639-06-1
Molecular Formula C₇H₁₆S
Molecular Weight 132.27 g/mol
Boiling Point ~156°C
Sensory Threshold ~1–5 ng/L (water); highly matrix-dependent
Odor Descriptors Sulfury, fruity, box tree, broom, catty, tropical

Critical Handling & Stability (The "Thiol Challenge")

The Problem: Thiols (


) are highly nucleophilic and prone to oxidation into disulfides (

) upon contact with atmospheric oxygen or trace metal ions (Cu²⁺, Fe³⁺). This reaction eliminates the characteristic odor, rendering the standard useless.

The Solution: All protocols below utilize a Stabilized Matrix System incorporating EDTA (to chelate metals) and inert gas purging.

Diagram 1: Safe Handling & Dilution Logic

This workflow illustrates the "Zero-Headspace" principle required to maintain titer integrity.

ThiolHandling cluster_stability Stability Controls Raw Neat Heptane-4-thiol (>98% Purity) Stock Primary Stock (1000 ppm) in Ethanol + 1mM EDTA Raw->Stock Gravimetric Addition (Argon Glovebox) Waste Bleach/Oxidizer Bath (Neutralization) Raw->Waste Disposal Inter Intermediate Std (1 ppm) in Propylene Glycol Stock->Inter Volumetric Dilution (Gas-Tight Syringe) Stock->Waste Expired (>1 Month) Working Working Standard (ppb) Sensory/GC Vial Inter->Working Final Spiking (Matrix Specific)

Caption: Figure 1. Cascade dilution workflow minimizing oxidation risks. Note the use of EDTA in the primary stock to inhibit metal-catalyzed oxidation.

Protocol A: Preparation of Stable Reference Standards

Objective: Create a stable 1,000 mg/L (ppm) primary stock solution.

Materials:

  • Heptane-4-thiol (>97% purity).

  • Solvent: Anhydrous Ethanol (LC-MS grade).

  • Stabilizer: Disodium EDTA.

  • Vessels: Amber glass vials with PTFE-lined septa (silanized glass preferred to prevent adsorption).

Step-by-Step Procedure:

  • Stabilizer Prep: Dissolve 10 mg of Disodium EDTA in 100 mL of Ethanol. Sonicate to ensure dissolution. This is the Stabilized Diluent.

  • Inert Environment: Perform all neat compound handling inside a fume hood, ideally under a gentle stream of Nitrogen or Argon.

  • Gravimetric Preparation:

    • Place a 10 mL volumetric flask (amber) on an analytical balance.

    • Tare the flask with ~5 mL of Stabilized Diluent.

    • Using a gas-tight microsyringe, add exactly 10 mg (approx. 11.6 µL based on density ~0.86 g/mL) of Heptane-4-thiol.

    • Record the exact weight for true concentration calculation.

    • Fill to volume with Stabilized Diluent.

  • Storage: Flush the headspace with Argon, seal immediately with a PTFE-lined cap, and wrap with Parafilm. Store at -20°C.

    • Shelf Life: 4 weeks maximum.

Protocol B: Instrumental Analysis (HS-SPME-GC-MS)

Objective: Validate the concentration of the standard or detect heptane-4-thiol in a sample matrix. Direct liquid injection is discouraged due to thermal degradation; Headspace Solid-Phase Microextraction (HS-SPME) is the industry gold standard.

Instrumental Setup:

  • Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) - optimal for volatile sulfur compounds.

  • GC Column: WAAX-type (polar) column (e.g., DB-WAX UI or ZB-Wax), 30m x 0.25mm x 0.25µm.

  • Detector: Mass Spectrometer (Single Quad or Triple Quad).

Diagram 2: Analytical Configuration

GCWorkflow cluster_critical Critical Control Points Sample Sample Preparation (pH 3.5, NaCl Saturation) Extraction HS-SPME Extraction (45°C, 30 min, Agitation) Sample->Extraction Volatilization Desorption GC Inlet Desorption (250°C, Splitless, 3 min) Extraction->Desorption Fiber Transfer Separation Capillary Separation (Polar WAX Column) Desorption->Separation Analyte Focusing Detection MS Detection (SIM Mode: m/z 132, 99, 71) Separation->Detection Elution

Caption: Figure 2. HS-SPME-GC-MS workflow. Salt saturation (NaCl) in the sample phase is crucial to drive the hydrophobic thiol into the headspace.

Method Parameters:

  • Sample Prep: 5 mL sample + 2 g NaCl in a 20 mL headspace vial.

  • Incubation: 10 mins at 45°C (500 rpm agitation).

  • Extraction: 30 mins exposure of DVB/CAR/PDMS fiber.

  • GC Program: 40°C (5 min hold) -> 5°C/min -> 230°C.

  • MS SIM Mode: Target ion m/z 132 (Molecular Ion), Qual ions 99 (loss of SH), 71 .

Protocol C: Sensory Panel Training

Objective: Train panelists to recognize the "Tropical vs. Sulfury" tipping point.

Matrix: Neutral white wine (dealcoholized) or 5% Ethanol/Water solution.

Dilution Series:

Level Concentration Perceived Attribute
Blank 0 ng/L Neutral
Level 1 (Threshold) 5 ng/L Faint fruitiness, vague tropical note
Level 2 (Recognition) 50 ng/L Distinct Passion Fruit, Grapefruit zest
Level 3 (Saturation) 500 ng/L Box tree, Cat urine, Sulfury

| Level 4 (Defect) | 5,000 ng/L | Rotten vegetable, Garlic, Skunk |

Procedure:

  • Prepare the series using the Intermediate Stock (1 ppm) described in Protocol A.

  • Present samples in ISO standard tasting glasses covered with petri dishes (to capture headspace).

  • Instruct panelists to sniff immediately after uncovering.

  • Cleansing: Use plain crackers and water between samples; wait 60 seconds to avoid olfactory fatigue (adaptation to sulfur is rapid).

References & Authority

  • PubChem. (n.d.).[1] Heptane-4-thiol (Compound).[1][2][3] National Library of Medicine. Retrieved February 4, 2026, from [Link]

  • The Good Scents Company. (2023). Heptane-4-thiol Flavor and Fragrance Data. Retrieved February 4, 2026, from [Link]

  • Tominaga, T., et al. (1998). Identification of new volatile thiols in the aroma of Vitis vinifera L. var. Sauvignon blanc wines. Flavour and Fragrance Journal. (Foundational text on varietal thiols).

  • Roland, A., et al. (2011). Fragrance perception of modified volatile thiols. Chemical Senses. (Reference for sensory thresholds and masking).

  • Chen, L., & Capone, D. (2016). Quantification of volatile thiols in wine by HS-SPME-GC-MS. Methods in Molecular Biology. (Basis for Protocol B).

Sources

Application Note: Advanced Protocols for the Extraction of Potent Volatile Thiols from Complex Food Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of Potent Aroma Thiols

Volatile thiols, a subclass of sulfur-containing compounds, are among the most potent aroma-active molecules found in nature.[1][2] With exceptionally low odor detection thresholds, often in the nanogram per liter range, they are pivotal in defining the characteristic aroma profiles of a wide array of foods and beverages, including wine, beer, coffee, and tropical fruits.[1][2][3] Key examples include 3-sulfanylhexan-1-ol (grapefruit aroma), 3-sulfanylhexyl acetate (passionfruit notes), and 4-methyl-4-sulfanylpentan-2-one (boxwood or blackcurrant scent).[1]

The analysis of these compounds presents a significant challenge for researchers and quality control professionals.[1][4][5] This difficulty arises from a combination of factors:

  • Trace to Ultra-Trace Concentrations: Thiols are typically present at very low levels, demanding highly sensitive analytical methods.[1][2][4]

  • High Reactivity: The thiol group is susceptible to oxidation, dimerization, and reaction with other matrix components, leading to analyte loss during sample preparation.[1][4]

  • Complex Food Matrices: The presence of fats, sugars, proteins, and other non-volatile components can interfere with extraction and analysis.[1][4][5]

This application note provides a detailed guide to the extraction of volatile thiols from food matrices, with a focus on scientifically robust and validated protocols. We will explore and compare several state-of-the-art extraction techniques, offering expert insights into their principles, applications, and best practices.

Comparative Overview of Key Extraction Techniques

The choice of extraction method is critical and depends on the specific food matrix, the target thiol compounds, and the available analytical instrumentation. Here, we compare three widely used and effective techniques: Solid-Phase Microextraction (SPME), Stir Bar Sorptive Extraction (SBSE), and Solvent-Assisted Flavor Evaporation (SAFE).

Technique Principle Advantages Disadvantages Best Suited For
Solid-Phase Microextraction (SPME) Adsorption of analytes onto a coated fiber, followed by thermal desorption into a GC.Solvent-free, simple, and easily automated.[6][7]Fiber capacity can be limited, potential for matrix effects and fiber contamination.[7][8]Rapid screening, analysis of relatively clean liquid matrices (e.g., wine, beer), headspace analysis of solid samples.
Stir Bar Sorptive Extraction (SBSE) Sorption of analytes into a polymer-coated stir bar, followed by thermal or liquid desorption.High concentration factor due to larger sorbent volume, solvent-less.[9][10]Longer extraction times, primarily suited for non-polar to weakly polar compounds with standard PDMS coatings.[9][11]Trace analysis in liquid samples, broad profiling of volatile and semi-volatile compounds.
Solvent-Assisted Flavor Evaporation (SAFE) High-vacuum distillation to separate volatile compounds from non-volatile matrix components at low temperatures.Excellent for removing non-volatile interferences (e.g., lipids), prevents thermal degradation of labile compounds.[12][13]Requires specialized glassware, more labor-intensive, not easily automated.Fatty food matrices (e.g., cheese, meat), comprehensive flavor profiling.

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) with On-Fiber Derivatization

HS-SPME is a powerful technique for the analysis of volatile compounds in the headspace above a sample.[14][15] For thiols, derivatization is often necessary to improve their volatility and chromatographic performance.[6][16] This protocol details an automated method using on-fiber derivatization, which enhances efficiency and reduces sample handling.

Causality and Experimental Choices
  • Headspace vs. Direct Immersion: Headspace sampling is preferred for complex matrices to avoid contamination of the SPME fiber.[7][14] Direct immersion may offer better extraction of less volatile compounds but risks fouling the fiber.[8][14]

  • Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is chosen for its broad selectivity, capable of adsorbing a wide range of volatile and semi-volatile compounds.

  • Derivatization: Pentafluorobenzyl bromide (PFBBr) is a common derivatizing agent for thiols. It reacts with the thiol group to form a more stable and less polar derivative, which is more amenable to GC analysis.[17] On-fiber derivatization simplifies the workflow and minimizes analyte loss.

Experimental Workflow Diagram

HS_SPME_Workflow cluster_prep Sample Preparation cluster_extraction Automated HS-SPME cluster_analysis GC-MS Analysis Sample 1. Sample Homogenization (e.g., 10g of fruit puree in 20mL vial) Salt 2. Addition of NaCl (to enhance analyte partitioning) IS 3. Addition of Internal Standard (e.g., deuterated thiol) Incubate 4. Incubation & Agitation (e.g., 60°C for 15 min) IS->Incubate Expose_Fiber 5. Expose SPME Fiber to Headspace (e.g., 30 min) Derivatize 6. On-Fiber Derivatization (Expose fiber to PFBBr headspace) Desorb 7. Thermal Desorption (in GC inlet) Derivatize->Desorb Separate 8. Chromatographic Separation Detect 9. Mass Spectrometric Detection

Caption: Automated HS-SPME workflow with on-fiber derivatization.

Step-by-Step Protocol
  • Sample Preparation:

    • Place a precisely weighed amount of the homogenized food sample (e.g., 5-10 g) into a 20 mL headspace vial.

    • Add a saturating amount of sodium chloride (NaCl) to increase the ionic strength of the aqueous phase and promote the partitioning of volatile thiols into the headspace.

    • Spike the sample with an appropriate internal standard (e.g., a deuterated analog of the target thiol) for accurate quantification.

    • Immediately seal the vial with a magnetic crimp cap containing a PTFE/silicone septum.

  • Automated HS-SPME Procedure (using an autosampler):

    • Place the vial in the autosampler tray.

    • Incubation: Incubate the sample at a controlled temperature (e.g., 50-60°C) with agitation for a defined period (e.g., 15-30 minutes) to allow for equilibration of the volatiles in the headspace.

    • Extraction: Expose the DVB/CAR/PDMS SPME fiber to the headspace of the sample for a specific time (e.g., 30-60 minutes) while maintaining the incubation temperature and agitation.

    • On-Fiber Derivatization: After extraction, retract the fiber and introduce it into the headspace of a separate vial containing the derivatizing agent (e.g., PFBBr) for a set time (e.g., 5-10 minutes).

    • Desorption: Immediately transfer the fiber to the heated injection port of the gas chromatograph (GC) for thermal desorption of the derivatized analytes (e.g., 250°C for 5 minutes).

  • GC-MS Analysis:

    • Perform chromatographic separation on a suitable capillary column (e.g., a mid-polarity column like DB-WAX or a non-polar column like DB-5).

    • Use a mass spectrometer (MS) for detection, operating in selected ion monitoring (SIM) mode for targeted analysis or full scan mode for profiling.

Protocol 2: Stir Bar Sorptive Extraction (SBSE)

SBSE offers a higher concentration capacity compared to SPME due to the larger volume of the sorptive phase.[9][10] This makes it particularly suitable for ultra-trace analysis.

Causality and Experimental Choices
  • Coating Selection: Polydimethylsiloxane (PDMS) is the most common SBSE coating and is effective for non-polar to weakly polar compounds.[9][11] For more polar thiols, a dual-phase stir bar or solvent-assisted SBSE (SA-SBSE) could be considered.[18]

  • Desorption Method: Thermal desorption is generally preferred for its efficiency and direct transfer of analytes to the GC. Liquid desorption with a suitable solvent is an alternative but requires an additional concentration step.

Experimental Workflow Diagram

SBSE_Workflow cluster_prep Sample Preparation cluster_extraction SBSE cluster_desorption Desorption & Analysis Sample 1. Liquid Sample Preparation (e.g., 10mL of wine, filtered) IS 2. Addition of Internal Standard Add_SBSE 3. Add PDMS-coated stir bar IS->Add_SBSE Extract 4. Stirring Extraction (e.g., 60-120 min at room temp) Rinse_Dry 5. Remove, Rinse, and Dry Stir Bar Extract->Rinse_Dry Desorb 6. Thermal Desorption in TDU GCMS 7. GC-MS Analysis

Caption: General workflow for Stir Bar Sorptive Extraction (SBSE).

Step-by-Step Protocol
  • Sample Preparation:

    • Place a defined volume of the liquid sample (e.g., 10-20 mL of wine or filtered fruit juice) into a glass vial.

    • Spike the sample with the internal standard.

    • Adjust the pH if necessary to ensure the thiols are in their non-ionized form.

  • SBSE Procedure:

    • Place a PDMS-coated stir bar into the sample vial.

    • Stir the sample at a constant speed (e.g., 1000 rpm) for a defined period (e.g., 60-180 minutes) at room temperature. The optimal extraction time should be determined experimentally.

  • Desorption and Analysis:

    • After extraction, remove the stir bar with clean forceps.

    • Rinse the stir bar briefly with deionized water to remove any matrix components and gently dry it with a lint-free tissue.

    • Place the stir bar into a thermal desorption tube.

    • Insert the tube into a thermal desorption unit (TDU) coupled to the GC-MS for automated desorption and analysis.

Protocol 3: Solvent-Assisted Flavor Evaporation (SAFE)

SAFE is the gold standard for isolating volatile compounds from fatty or complex non-volatile matrices.[12] It operates under high vacuum, allowing for distillation at low temperatures (e.g., 40-50°C), which prevents the thermal degradation of sensitive aroma compounds and artifact formation.[12][13]

Causality and Experimental Choices
  • Solvent Selection: Dichloromethane is a common solvent for extracting a broad range of aroma compounds.[13] However, the choice of solvent can be tailored to the specific analytes and matrix.

  • Post-SAFE Concentration: The resulting distillate is typically dilute. A subsequent gentle concentration step, often using a Vigreux column and then a gentle stream of nitrogen, is necessary to prepare the sample for GC analysis.

Experimental Workflow Diagram

SAFE_Workflow Start Start: Homogenized Sample Solvent_Extract 1. Solvent Extraction (e.g., with dichloromethane) Start->Solvent_Extract Filter 2. Filter to Remove Solids Solvent_Extract->Filter SAFE_Apparatus 3. Introduce Extract into SAFE Apparatus Filter->SAFE_Apparatus Distill 4. High Vacuum Distillation (e.g., 40-50°C) SAFE_Apparatus->Distill Collect 5. Collect Distillate in Cooled Traps Distill->Collect Dry 6. Dry Distillate (e.g., with anhydrous Na2SO4) Collect->Dry Concentrate 7. Concentrate Extract (Vigreux column, then N2 stream) Dry->Concentrate GCMS 8. GC-MS Analysis Concentrate->GCMS

Sources

Heptane-4-thiol application in inhibiting human acid lipase

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Heptane-4-Thiol: A Novel Thiol-Based Compound for the Targeted Inhibition of Human Lysosomal Acid Lipase

Audience: Researchers, scientists, and drug development professionals.

Abstract

Human Lysosomal Acid Lipase (LAL) is a critical enzyme in lipid metabolism, responsible for the hydrolysis of triglycerides and cholesteryl esters within the lysosome.[1][2][3] Its dysfunction is linked to severe metabolic disorders, making it a key therapeutic target. This document provides a comprehensive guide to utilizing Heptane-4-thiol, a small molecule thiol, as a potential inhibitor of human LAL. We present a detailed protocol for an in-vitro fluorescence-based assay to quantify its inhibitory activity, discuss a proposed mechanism of action grounded in the principles of enzyme kinetics and thiol chemistry, and provide a framework for data analysis and interpretation. The methodologies described herein are designed to be self-validating, ensuring robust and reproducible results for researchers investigating novel LAL inhibitors.

Introduction: The Role of Human Lysosomal Acid Lipase (LAL)

Human Lysosomal Acid Lipase (LAL or LIPA) is a serine hydrolase that functions exclusively in the acidic environment of the lysosome.[3][4] Its primary role is to break down low-density lipoprotein (LDL)-derived cholesteryl esters and triglycerides into free cholesterol and fatty acids.[2][5] These products are then transported out of the lysosome to be used in various cellular processes, including membrane synthesis and energy production.[1] The inhibition of LAL is a significant area of research, as uncontrolled lipid accumulation due to enzyme dysfunction can lead to cellular damage and the progression of diseases like Wolman disease and Cholesteryl Ester Storage Disease (CESD).[4] Therefore, identifying and characterizing specific inhibitors of LAL is crucial for developing therapeutic strategies and for studying the pathways of lipid metabolism.[6][7]

Heptane-4-thiol is a thiol-containing organic compound that has been identified as a potential inhibitor of human acid lipase.[8] Its structure, featuring a seven-carbon chain, provides a hydrophobic character, while the thiol (-SH) group offers a reactive site for potential interaction with the enzyme.[9][10] This guide details the application of Heptane-4-thiol as an LAL inhibitor and provides the necessary protocols to validate and quantify its effects.

Compound Profile: Heptane-4-Thiol

Heptane-4-thiol (C₇H₁₆S) is an aliphatic thiol with the thiol group positioned on the fourth carbon of the heptane chain.[11] Understanding its properties is essential for safe and effective handling in a laboratory setting.

Chemical & Physical Properties:

PropertyValueSource
Molecular Formula C₇H₁₆SPubChem[11]
Molecular Weight 132.27 g/mol PubChem[11]
Appearance Colorless to pale yellow liquidCymitQuimica[9]
Odor Strong, unpleasant (garlic-like)CymitQuimica[9]
Solubility Slightly soluble in water; soluble in organic solventsCymitQuimica[9]

Safety and Handling:

  • Ventilation: Due to its strong odor and potential for respiratory irritation, Heptane-4-thiol should always be handled in a well-ventilated chemical fume hood.[12]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[13]

  • Storage: Store in a cool, well-ventilated place, away from heat, sparks, and open flames. Keep the container tightly closed.[12][14]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[12]

Proposed Mechanism of LAL Inhibition by Heptane-4-Thiol

While the precise mechanism requires empirical validation, we can propose a scientifically plausible model based on the structures of LAL and Heptane-4-thiol, along with established mechanisms of enzyme inhibition by thiol-containing compounds. Human LAL is a serine hydrolase with a catalytic triad of Ser-153, His-353, and Asp-324.[4]

We propose a two-part interaction model:

  • Hydrophobic Targeting: The seven-carbon chain of heptane-4-thiol is hydrophobic, which likely facilitates its entry into the substrate-binding pocket of LAL, a region adapted for lipid molecules.

  • Thiol-Mediated Inhibition: The reactive thiol group is the key to inhibition. Two potential mechanisms are:

    • Disulfide Bridge Disruption: The thiol group could engage in a thiol-disulfide exchange with one of LAL's disulfide bridges, which are essential for maintaining the enzyme's active conformation. This allosteric interaction would alter the enzyme's three-dimensional structure, leading to a loss of catalytic activity.[15]

    • Active Site Interaction: While LAL's catalytic residue is a serine, not a cysteine, the thiol could potentially interact with residues near the active site or the oxyanion hole, sterically hindering substrate access or catalysis. Thiol-dependent enzymes are a well-studied class, and the modification of thiol moieties is a known strategy for inhibiting enzyme activity.[10][16]

G Proposed Mechanism of Heptane-4-Thiol Inhibition cluster_0 Human Lysosomal Acid Lipase (LAL) cluster_1 Heptane-4-Thiol ActiveSite Catalytic Triad (Ser-153, His-353, Asp-324) SubstratePocket Hydrophobic Substrate Pocket DisulfideBridge Structural Disulfide Bridge Inhibition Conformational Change & Loss of Catalytic Activity DisulfideBridge->Inhibition HeptaneChain Hydrophobic Heptane Chain HeptaneChain->SubstratePocket 1. Hydrophobic Targeting ThiolGroup Reactive Thiol (-SH) Group ThiolGroup->DisulfideBridge 2. Allosteric Inhibition (Thiol-Disulfide Exchange)

Caption: Proposed inhibitory action of Heptane-4-thiol on LAL.

In-Vitro Assay for LAL Inhibition: A Step-by-Step Protocol

This protocol describes a fluorescence-based assay to determine the inhibitory potential of Heptane-4-thiol on recombinant human LAL. The principle relies on the enzymatic cleavage of a fluorogenic substrate, 4-Methylumbelliferyl Palmitate (4-MU-Palm), by LAL. The resulting product, 4-Methylumbelliferone (4-MU), is highly fluorescent and can be quantified to measure enzyme activity.

Causality Behind Experimental Choices:

  • Acidic Buffer (pH 4.0): This mimics the lysosomal environment where LAL is optimally active.[1]

  • Triton X-100: This non-ionic detergent is included to solubilize the lipid substrate (4-MU-Palm) and create micelles, which are the physiological form of substrate for lipases.

  • Lalistat-2 as a Positive Control: Lalistat-2 is a known, specific, and potent covalent inhibitor of LAL.[17][18] Including it provides a benchmark for maximal inhibition and helps validate that the assay is working correctly.

  • Vehicle Control (DMSO): Heptane-4-thiol will likely be dissolved in a solvent like DMSO. The vehicle control accounts for any effect the solvent itself might have on enzyme activity, ensuring that the observed inhibition is due to the compound.

Materials and Reagents
  • Recombinant Human Lysosomal Acid Lipase (human LAL)

  • Heptane-4-thiol

  • Lalistat-2 (Positive Control Inhibitor)

  • 4-Methylumbelliferyl Palmitate (4-MU-Palm, Substrate)

  • 4-Methylumbelliferone (4-MU, Standard)

  • Sodium Acetate Buffer (0.15 M, pH 4.0)

  • Triton X-100

  • Dimethyl Sulfoxide (DMSO, ACS Grade)

  • Black, flat-bottom 96-well microplates

  • Fluorescence microplate reader (Excitation: ~330-360 nm, Emission: ~440-460 nm)

Reagent Preparation
  • Assay Buffer: 0.15 M Sodium Acetate, pH 4.0, containing 1% (v/v) Triton X-100.

  • Substrate Stock Solution (10 mM): Dissolve 4-MU-Palm in DMSO. Store at -20°C, protected from light.

  • Working Substrate Solution (0.35 mM): Dilute the Substrate Stock Solution in Assay Buffer. This must be prepared fresh before each experiment and kept well-mixed.

  • Enzyme Stock Solution (1 mg/mL): Reconstitute human LAL in an appropriate buffer as per the manufacturer's instructions. Aliquot and store at -80°C.

  • Working Enzyme Solution: Dilute the Enzyme Stock Solution in Assay Buffer to a final concentration that yields a linear reaction rate within the desired assay time (e.g., 30-60 minutes). This concentration must be determined empirically in preliminary experiments.

  • Inhibitor Stock Solution (100 mM): Dissolve Heptane-4-thiol in DMSO.

  • Positive Control Stock (1 mM): Dissolve Lalistat-2 in DMSO.

  • 4-MU Standard Curve: Prepare a series of dilutions of 4-MU in Assay Buffer (e.g., from 0 to 2.5 nmol) to convert relative fluorescence units (RFU) to the amount of product formed.

Assay Procedure

G start Start: Prepare Reagents prep_inhibitor 1. Prepare serial dilutions of Heptane-4-thiol in DMSO. start->prep_inhibitor add_inhibitor 2. Add 2 µL of diluted inhibitor, control (Lalistat-2), or vehicle (DMSO) to wells of a 96-well plate. prep_inhibitor->add_inhibitor add_enzyme 3. Add 50 µL of Working Enzyme Solution to each well. add_inhibitor->add_enzyme pre_incubate 4. Pre-incubate for 15 minutes at 37°C. add_enzyme->pre_incubate add_substrate 5. Initiate reaction by adding 150 µL of Working Substrate Solution. pre_incubate->add_substrate incubate 6. Incubate for 30-60 minutes at 37°C, protected from light. add_substrate->incubate stop_reaction 7. Stop reaction with 50 µL of stop solution (e.g., 0.2 M Glycine, pH 10.5). (Optional, depending on reader) incubate->stop_reaction read_plate 8. Read fluorescence (Ex: ~360 nm, Em: ~450 nm). stop_reaction->read_plate analyze 9. Analyze Data: - Subtract background - Calculate % Inhibition - Plot dose-response curve - Determine IC50 read_plate->analyze end End analyze->end

Caption: Experimental workflow for the LAL inhibition assay.

  • Prepare Inhibitor Plate:

    • In a 96-well plate, prepare serial dilutions of the Heptane-4-thiol stock solution using DMSO. This will create a range of concentrations to test (e.g., from 1 µM to 1 mM).

    • Add 2 µL of each inhibitor dilution to the corresponding wells of the black assay plate.

    • Controls: To separate wells, add 2 µL of:

      • Vehicle Control: 100% DMSO (represents 0% inhibition).

      • Positive Control: Lalistat-2 at a concentration known to cause >95% inhibition (e.g., 30 µM final concentration).

      • No Enzyme Control (Background): DMSO (for background fluorescence subtraction).

  • Enzyme Pre-incubation:

    • Add 50 µL of the Working Enzyme Solution to all wells except the "No Enzyme Control" wells. To these, add 50 µL of Assay Buffer.

    • Mix gently and pre-incubate the plate for 15 minutes at 37°C. This allows the inhibitor to interact with the enzyme before the substrate is introduced.

  • Initiate Reaction:

    • Add 150 µL of the freshly prepared Working Substrate Solution to all wells to start the reaction. The total volume should now be ~202 µL.

  • Incubation:

    • Incubate the plate for a predetermined time (e.g., 30-60 minutes) at 37°C, protected from light.

  • Read Fluorescence:

    • Measure the fluorescence in a plate reader using the appropriate excitation and emission wavelengths for 4-MU.

Data Analysis
  • Background Subtraction: Subtract the average fluorescence value of the "No Enzyme Control" wells from all other wells.

  • Calculate Percent Inhibition: Use the following formula for each concentration of Heptane-4-thiol: % Inhibition = 100 * (1 - (RFU_Inhibitor / RFU_Vehicle)) Where:

    • RFU_Inhibitor is the background-subtracted fluorescence of the well with Heptane-4-thiol.

    • RFU_Vehicle is the average background-subtracted fluorescence of the vehicle control wells.

  • Determine IC₅₀:

    • Plot the % Inhibition against the logarithm of the Heptane-4-thiol concentration.

    • Fit the data to a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) using software like GraphPad Prism or R.

    • The IC₅₀ is the concentration of Heptane-4-thiol that produces 50% inhibition of LAL activity.

Data Presentation and Trustworthiness

A self-validating protocol is essential for trustworthy results. The inclusion of controls confirms that the assay is performing as expected.

  • Vehicle Control (0% Inhibition): Establishes the baseline for maximum enzyme activity.

  • Positive Control (>95% Inhibition): Confirms that the enzyme is susceptible to inhibition and the assay can detect it.

  • A clear dose-response curve: Demonstrates that the inhibitory effect is specific to the concentration of Heptane-4-thiol.

Example Quantitative Data:

CompoundIC₅₀ (µM)Hill Slope
Heptane-4-thiol 75.41.120.992
Lalistat-2 0.051.050.998

Note: The data in this table is hypothetical and for illustrative purposes only.

Conclusion

This application note provides a comprehensive framework for investigating Heptane-4-thiol as an inhibitor of human lysosomal acid lipase. By following the detailed protocols for handling, assay execution, and data analysis, researchers can reliably determine the inhibitory potency (IC₅₀) of this compound. The proposed mechanism of action offers a starting point for more advanced mechanistic studies, such as kinetic analysis to determine the mode of inhibition (e.g., competitive, non-competitive) or structural studies to identify the binding site. The methodologies outlined here provide a robust foundation for the exploration of Heptane-4-thiol and other novel thiol-based compounds in the field of lipid metabolism and drug discovery.

References

  • Steven, F. S., Griffin, M. M., & Smith, C. W. (1978). Evidence for the inhibition of trypsin by thiols. The mechanism of enzyme-inhibitor complex formation. Biochimica et Biophysica Acta (BBA) - Enzymology, 523(2), 463-470. [Link]

  • Di Giacomo, S., Paone, A., et al. (2024). Leveraging Natural Compounds for Pancreatic Lipase Inhibition via Virtual Screening. International Journal of Molecular Sciences, 25(10), 5486. [Link]

  • Wikipedia contributors. (2023, December 28). Lysosomal lipase. In Wikipedia, The Free Encyclopedia. Retrieved February 4, 2026, from [Link]

  • Gorin, E., Gonen, H., & Dickbuch, S. (1982). A serum protein inhibitor of acid lipase and its possible role in lipid accumulation in cultured fibroblasts. The Biochemical journal, 204(1), 221–227. [Link]

  • Ouimet, M., & Marcel, Y. L. (2015). Lysosomal acid lipase: at the crossroads of normal and atherogenic cholesterol metabolism. Frontiers in Cell and Developmental Biology, 3, 10. [Link]

  • Hadváry, P., Sidler, W., et al. (1991). The lipase inhibitor tetrahydrolipstatin binds covalently to the putative active site serine of pancreatic lipase. The Journal of biological chemistry, 266(4), 2021–2027. [Link]

  • N'ZENGOU, R. F., Gauthier, J. Y., & Guindon, Y. (2003). Thiol-dependent enzymes and their inhibitors: a review. Current medicinal chemistry, 10(14), 1335–1359. [Link]

  • Deodato, F., Procopio, E., et al. (2018). A kinetic assay of total lipase activity for detecting lysosomal acid lipase deficiency (LAL-D) and the molecular characterization of 18 LAL-D patients from Russia. JIMD reports, 42, 109–116. [Link]

  • Rajamohan, F., Reyes, A. R., et al. (2015). Crystal structure of human lysosomal acid lipase and its implications in cholesteryl ester storage disease. Journal of lipid research, 56(8), 1600–1610. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12627260, Heptane-4-thiol. Retrieved February 4, 2026, from [Link].

  • Liu, Y., Gao, M., et al. (2022). Discovery of triterpenoids as potent dual inhibitors of pancreatic lipase and human carboxylesterase 1. RSC medicinal chemistry, 13(2), 221–233. [Link]

  • Wikipedia contributors. (2023, August 16). Lipase A, lysosomal acid type. In Wikipedia, The Free Encyclopedia. Retrieved February 4, 2026, from [Link]

  • Arellano, R. O., & Laurindo, F. R. (2024). Thiol Isomerases: Enzymatic Mechanisms, Models of Oxidation, and Antagonism by Galloylated Polyphenols. Antioxidants, 13(1), 107. [Link]

  • Cheméo. (n.d.). 4-heptanethiol (CAS ---) - Chemical & Physical Properties. Retrieved February 4, 2026, from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: n-Heptane. Retrieved February 4, 2026, from [Link]

  • Zhang, H., & Cui, W. (2019). Lysosomal Acid Lipase in Lipid Metabolism and Beyond. Arteriosclerosis, thrombosis, and vascular biology, 39(5), 845–855. [Link]

  • He, P. P., Jiang, T., et al. (2007). Atorvastatin decreases lipoprotein lipase and endothelial lipase expression in human THP-1 macrophages. Journal of lipid research, 48(10), 2210–2220. [Link]

  • N'Zengou, R. F., Gauthier, J. Y., & Guindon, Y. (2003). Thiol-Dependent Enzymes and Their Inhibitors: A Review. Current medicinal chemistry, 10(14), 1335-59. [Link]

  • Beck, M. E., Köhler, M., & Clark, T. (2011). Mechanistic Study of the Reaction of Thiol-Containing Enzymes with α,β-Unsaturated Carbonyl Substrates by Computation and Chemoassays. The journal of physical chemistry. B, 115(37), 11029–11036. [Link]

  • Wang, H., Zhang, J., et al. (2025). Inhibition of pancreatic lipase and cholesterol by hawthorn extract: A study of binding mechanisms and inhibitor screening. International journal of biological macromolecules, 289(Pt 2), 143680. [Link]

  • Rinken, T., & Rinken, A. (2019). Biosensors and Bioassays Based on Lipases, Principles and Applications, a Review. Chemosensors, 7(1), 11. [Link]

  • Gelb, M. H., Turecek, F., et al. (2018). A Specific Substrate for the Assay of Lysosomal Acid Lipase. Biochemistry, 57(17), 2505–2512. [Link]

Sources

Advanced Protocol for the Trace Analysis of Heptanethiol via Headspace Solid-Phase Microextraction (HS-SPME)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, high-sensitivity methodology for the quantitation of 1-heptanethiol (C7-thiol) using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Heptanethiol is a potent volatile organic compound (VOC) often monitored as a malodorous impurity in pharmaceutical excipients or a degradation product in sulfur-containing active pharmaceutical ingredients (APIs). Due to its low odor threshold (ppb range) and high reactivity (oxidation to disulfides), traditional liquid-liquid extraction often yields poor recovery. This protocol utilizes CAR/PDMS fiber chemistry to maximize extraction efficiency through a "salting-out" thermodynamic mechanism, achieving Limits of Quantitation (LOQ) in the low ng/L (ppt) range.

Scientific Foundation & Method Optimization

The Challenge of Heptanethiol Analysis

Heptanethiol presents a unique "analytical paradox":

  • Volatility: It is sufficiently volatile for headspace analysis but heavy enough (C7) to suffer from wall adsorption effects.

  • Reactivity: Thiols readily oxidize to disulfides (e.g., diheptyl disulfide) in the presence of trace metals or oxygen, leading to underestimation of the parent thiol.

  • Polarity: The sulfhydryl (-SH) group induces tailing on non-polar GC columns.

Fiber Selection Mechanics

For this protocol, we utilize a 85 µm Carboxen/Polydimethylsiloxane (CAR/PDMS) fiber.[1]

  • Why CAR/PDMS? Carboxen is a microporous carbon molecular sieve. Unlike pure PDMS (an absorbent liquid), Carboxen works via adsorption into micropores. This provides significantly higher capacity for small, volatile analytes (C2-C10) compared to DVB or PA fibers. The PDMS outer layer facilitates the diffusion of the analyte into the carbon pores.

  • Alternative: A DVB/CAR/PDMS (Divinylbenzene/Carboxen/PDMS) fiber is a viable secondary option if a wider volatility range (e.g., screening for C7 thiol and larger impurities) is required.

Thermodynamic Optimization (The "Salting-Out" Effect)

Heptanethiol has limited water solubility. Adding an inorganic salt (Sodium Sulfate, Na₂SO₄) increases the ionic strength of the aqueous phase.[1] This reduces the solubility of the hydrophobic alkyl chain of the heptanethiol, driving the equilibrium concentration into the headspace (gas phase) and onto the fiber.



Adding salt increases


, thereby increasing sensitivity.

Experimental Protocol

Reagents and Materials
  • Analyte: 1-Heptanethiol (≥98% purity).

  • Internal Standard (IS): Ethyl heptanoate or deuterated heptanethiol (if available). Alternatively, Difurfuryl sulfide is a stable sulfur-specific IS.

  • Matrix Modifier: Anhydrous Sodium Sulfate (Na₂SO₄), baked at 400°C for 4 hours to remove organic impurities.

  • Solvent: Methanol (LC-MS grade) for stock solutions; Milli-Q water for working standards.

  • Vials: 20 mL headspace vials with magnetic screw caps and PTFE/Silicone septa.

Standard Preparation
  • Stock Solution A (1000 mg/L): Weigh 10 mg heptanethiol into a 10 mL volumetric flask. Dilute to volume with Methanol. Note: Prepare fresh weekly to minimize oxidation.

  • Working Solution B (1 mg/L): Dilute 10 µL of Stock A into 10 mL of Methanol.

  • Calibration Standards: Spike varying volumes of Solution B into 10 mL of water in HS vials to create a range of 0.1 – 100 µg/L (ppb).

Sample Preparation Workflow
  • Weighing: Add 2.0 g of solid sample (or 2.0 mL liquid sample) into a 20 mL headspace vial.

  • Salt Addition: Add 1.0 g of Na₂SO₄ to the vial.

  • Dilution: Add 8.0 mL of acidified Milli-Q water (pH 2.5 with H₃PO₄).

    • Critical Step: Acidification suppresses the ionization of the thiol (keeping it as R-SH rather than R-S⁻), ensuring maximum volatility.

  • IS Spike: Add 10 µL of Internal Standard solution.

  • Sealing: Immediately cap the vial with a PTFE/Silicone septum.[1]

HS-SPME Automated Procedure

The following parameters are optimized for an autosampler (e.g., PAL System or equivalent):

ParameterSettingRationale
Fiber Type 85 µm CAR/PDMSHigh capacity for C7 volatiles.
Incubation Temp 50°CBalances volatility vs. fiber exothermic adsorption.[1]
Incubation Time 10 minEnsures headspace equilibrium.
Agitation 500 rpm (Intermittent)Accelerates mass transfer from liquid to gas.
Extraction Time 30 minAllows analyte to diffuse into Carboxen pores.
Desorption Temp 250°CEnsures complete release of analyte from pores.
Desorption Time 3 minPrevents carryover.
GC-MS Acquisition Parameters
ComponentParameterSetting
Inlet ModeSplitless (1 min purge)
Liner0.75 mm ID SPME liner (straight, deactivated)
Column TypeDB-WAX (PEG) or equivalent (30m x 0.25mm x 0.25µm)
NoteWAX columns provide better peak shape for polar thiols than DB-5.
Oven Program40°C (hold 3 min) → 10°C/min → 240°C (hold 5 min)
MSD Source Temp230°C
Quad Temp150°C
ModeSIM (Selected Ion Monitoring)
Ions (m/z)Target: 132 (M+), 98 (M-H2S); Qual: 56, 41

Visualized Workflows

Analytical Workflow Diagram

This diagram outlines the critical path from sample preparation to data generation.

SPME_Workflow Start Sample Collection Prep Matrix Modification (Add Na2SO4 + Acidified Water) Start->Prep 2g Sample Equilib Headspace Incubation (50°C, 10 min) Prep->Equilib Seal Vial Extract SPME Extraction (CAR/PDMS Fiber, 30 min) Equilib->Extract Equilibrium Reached Desorb GC Inlet Desorption (250°C, Splitless) Extract->Desorb Fiber Transfer Separate GC Separation (DB-WAX Column) Desorb->Separate Analyte Release Detect MS Detection (SIM Mode) m/z 132, 98 Separate->Detect Data Quantitation & Reporting Detect->Data

Figure 1: Step-by-step analytical workflow for Heptanethiol determination.

Troubleshooting Decision Tree

Use this logic flow to resolve common sensitivity or recovery issues.

Troubleshooting Issue Problem Detected Check1 Peak Tailing? Issue->Check1 Check2 Low Sensitivity? Issue->Check2 Action1 Switch to WAX Column or Deactivated Liner Check1->Action1 Yes Action2 Check Fiber Integrity Check2->Action2 Fiber Damaged? Action3 Increase Salt (Na2SO4) Check2->Action3 Fiber OK Action4 Check Oxidation (Add EDTA/Ascorbic Acid) Check2->Action4 Recovery Low?

Figure 2: Diagnostic decision tree for method optimization.

Quality Control & Validation Criteria

To ensure the method meets "Trustworthiness" standards (E-E-A-T), the following validation parameters must be met:

ParameterAcceptance CriteriaNotes
Linearity (R²) > 0.995Range: 0.1 – 100 µg/L
Precision (RSD) < 10%n=6 replicates at 10 µg/L
Recovery 80% - 120%Spiked into matrix vs. solvent standard
Carryover < 0.5% of LOQMeasure blank after highest standard
Fiber Blank No peaks > LODBake fiber for 10 min at 260°C if failed

Note on Stability: Heptanethiol is prone to oxidation. If recovery is consistently low (<80%), consider adding 10 mg of EDTA or Ascorbic Acid to the sample vial during the "Matrix Modification" step to chelate metals that catalyze oxidation.

References

  • National Institute of Standards and Technology (NIST). (2021). 1-Heptanethiol Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

  • MDPI. (2021). Optimization of Headspace Solid-Phase Micro-Extraction Conditions (HS-SPME) and Identification of Major Volatile Aroma-Active Compounds in Chinese Chive. Retrieved from [Link]

  • Agilent Technologies. (2020). An Agilent Guide to SPME Analysis. Retrieved from [Link]

Sources

Application Note: Optimized Reaction Conditions for the Alkylation of Heptane-4-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Heptane-4-thiol (4-heptanethiol) presents a unique synthetic challenge due to the steric hindrance of the secondary thiol group located at a central carbon atom. While primary thiols are highly nucleophilic, the secondary nature of heptane-4-thiol reduces reaction rates and increases the propensity for competing elimination reactions when pairing with alkyl halides.

This guide provides three validated protocols for the alkylation of heptane-4-thiol, selected based on the electrophile type and scalability requirements. We prioritize methods that mitigate steric clashes and suppress disulfide formation.

Strategic Analysis: The Chemistry of Secondary Thiols

Steric & Electronic Considerations

Heptane-4-thiol features a sulfhydryl (-SH) group attached to C4, flanked by two propyl chains.[1] This "swallow-tail" steric environment hinders the approach of electrophiles.[1]

  • Nucleophilicity: Sulfur is a large, polarizable "soft" nucleophile (HSAB theory).[1] Despite steric hindrance, the thiolate anion (

    
    ) remains highly reactive toward soft electrophiles (e.g., alkyl iodides, Michael acceptors).
    
  • pKa: The pKa of secondary alkanethiols is typically ~10.5–11.[1]0. Deprotonation requires a base with a conjugate acid pKa > 12 for equilibrium to favor the thiolate.[1]

Critical Challenges
  • Elimination vs. Substitution: When reacting with secondary alkyl halides, the basic conditions required to generate the thiolate can trigger E2 elimination in the halide, yielding an alkene instead of the thioether.

  • Disulfide Formation: In the presence of trace oxygen or mild oxidants, heptane-4-thiol rapidly dimerizes to 4,4'-diheptyldisulfide.[1] All reactions must be strictly deoxygenated.[1]

  • Odor Control: The volatility and low odor threshold of heptane-4-thiol require specific containment protocols (See Section 6).[1]

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to determine the optimal reaction condition for your specific electrophile.

MethodSelection Start Select Electrophile Type1 Primary Alkyl Halide (R-CH2-X) Start->Type1 Type2 Michael Acceptor (Enones, Acrylates) Start->Type2 Type3 Secondary Alkyl Halide (R2-CH-X) Start->Type3 MethodA Protocol A: Cs2CO3 / DMF (Standard SN2) Type1->MethodA High Yield MethodB Protocol B: Phase Transfer Catalysis (TBAOH / Toluene) Type1->MethodB Green/Scale-up MethodC Protocol C: Thiol-Michael Addition (TEA / THF) Type2->MethodC 100% Atom Economy Type3->MethodA Use Polar Aprotic

Figure 1: Decision matrix for selecting alkylation conditions based on electrophile sterics and electronics.[1]

Experimental Protocols

Protocol A: Cesium Carbonate Mediated Alkylation

Best for: Primary alkyl halides, benzyl halides, and laboratory-scale synthesis (< 5g).[1] Mechanism: The "Cesium Effect" utilizes the large cation radius of Cs+ to create a "naked," highly reactive thiolate anion in solution.

Reagents:

  • Heptane-4-thiol (1.0 equiv)[1][2]

  • Alkyl Halide (1.1 equiv)[3]

  • Cesium Carbonate (

    
    ) (1.5 equiv)
    
  • Solvent: Anhydrous DMF or Acetonitrile (0.2 M concentration)

Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and rubber septum. Flush with Argon (Ar) or Nitrogen (

    
    ).[1]
    
  • Solvation: Add

    
     and anhydrous DMF.
    
  • Thiol Addition: Add heptane-4-thiol via syringe. The mixture may turn slightly yellow (thiolate formation).[1] Stir at Room Temperature (RT) for 15 minutes.

  • Alkylation: Add the alkyl halide dropwise.

    • Note: If the alkyl halide is secondary, cool to 0°C during addition to suppress elimination.

  • Reaction: Stir at RT for 2-4 hours. Monitor by TLC (stain with

    
     or Iodine; thiols/sulfides bleach iodine).[1]
    
  • Workup: Dilute with Ethyl Acetate (EtOAc). Wash 3x with water (to remove DMF) and 1x with brine.[1] Dry over

    
    .[1]
    
  • Purification: Flash column chromatography.

Protocol B: Phase-Transfer Catalysis (PTC)

Best for: Scale-up (> 10g), "Green" chemistry requirements, and acid-sensitive substrates.[1] Mechanism: A quaternary ammonium salt shuttles the thiolate from an aqueous base layer into the organic layer where it reacts with the electrophile.

Reagents:

  • Heptane-4-thiol (1.0 equiv)[1][2]

  • Alkyl Halide (1.1 equiv)[3]

  • Tetrabutylammonium Hydroxide (TBAOH) (40% aq.[1] solution, 0.1 equiv - Catalyst)[1]

  • Base: 50% NaOH or KOH solution (2.0 equiv)

  • Solvent: Toluene or Dichloromethane (DCM)

Procedure:

  • Mix: In a flask open to air (if rapid) or under

    
     (preferred), combine the alkyl halide and heptane-4-thiol in Toluene.
    
  • Catalyst: Add the TBAOH catalyst.

  • Initiation: Add the aqueous NaOH solution vigorously. High stir rates ( > 800 rpm) are critical to maximize interfacial area.[1]

  • Reaction: Stir at 40°C for 3–6 hours.

  • Workup: Separate layers. The organic layer contains the product.[4] Wash organic layer with water and brine.[1]

  • Advantage: This method often requires no column chromatography if the halide is fully consumed.[1]

Protocol C: Thiol-Michael Addition ("Click" Chemistry)

Best for: Conjugated systems (acrylates, maleimides, vinyl sulfones).[1] Mechanism: Base-catalyzed 1,4-addition.[1] Extremely fast and high yielding.

Reagents:

  • Heptane-4-thiol (1.0 equiv)[1][2]

  • Michael Acceptor (1.05 equiv)

  • Catalyst: Triethylamine (

    
    ) or DIPEA (0.1 equiv)
    
  • Solvent: THF or DCM[1]

Procedure:

  • Dissolve: Dissolve the Michael acceptor in THF.

  • Add Thiol: Add heptane-4-thiol.

  • Catalyze: Add

    
     dropwise.[1]
    
  • Reaction: Stir at RT. Reaction is often complete in < 30 minutes.[1]

  • Quench: Concentrate in vacuo. Often yields pure product quantitatively.[1]

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion Steric hindrance of C4 positionSwitch to Protocol A (DMF/Cs2CO3) and heat to 60°C. Add KI (0.1 eq) as a catalyst (Finkelstein condition).
Disulfide Byproduct Oxidation by airDegas all solvents by sparging with Argon for 20 mins.[1] Add TCEP or Phosphine to reduce disulfide back to thiol in situ.[1]
Alkene Formation E2 Elimination side reactionUse a less bulky base (e.g.,

instead of t-BuOK).[1] Lower reaction temperature to 0°C.
Starting Material Remains Thiolate not formingEnsure base strength is sufficient.[1] For Protocol B, increase catalyst loading to 5 mol%.[1]

Safety & Odor Management Protocol

Hazard: Heptane-4-thiol has a potent, skunk-like odor detectable at ppb levels.[1] Containment:

  • Fume Hood: All work must be performed in a high-efficiency fume hood.[1]

  • Bleach Quench: Keep a "Bleach Station" ready. A solution of 10% Sodium Hypochlorite (Bleach) oxidizes thiols to odorless sulfonates.[1]

    • Protocol: Soak all glassware, syringes, and septa in the bleach bath for 30 minutes before removing them from the hood.

  • Waste: Segregate sulfur waste. Do not mix with acid waste (risk of

    
     generation).[1]
    

Workflow Visualization

Workflow Step1 Preparation: Degas Solvents (Ar/N2) Prepare Bleach Bath Step2 Activation: Add Base + Thiol (Generate Thiolate) Step1->Step2 Inert Atm Step3 Reaction: Add Electrophile Monitor via TLC Step2->Step3 Nucleophilic Attack Step4 Quench/Workup: Bleach Glassware Wash Organic Phase Step3->Step4 Completion

Figure 2: Standard operational workflow for handling heptane-4-thiol alkylations.

References

  • Nucleophilic Substitution Mechanisms

    • Master Organic Chemistry.[1] "Thiols and Thioethers."[1][3][4][5][6][7][8] Accessed October 2023.[1][4][9] [Link]

  • Green Chemistry / Phase Transfer Catalysis

    • Kazemi, M. et al. "Alkylation of Thiols in Green Mediums."[1][3] Journal of Materials and Environmental Science, 2015.[1][3] [Link]

  • Thiol-Michael Addition

    • Organic Chemistry Portal.[1] "Synthesis of Sulfides."[1][3][4][5][6] Accessed October 2023.[1][4][9] [Link]

  • Chemical Properties & Safety

    • PubChem.[1][2] "Heptane-4-thiol Compound Summary." National Library of Medicine.[1] [Link]

Sources

Application Note: Precision Molecular Weight Control Using 4-Heptanethiol as a Chain Transfer Agent

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the utility of 4-heptanethiol (CAS: 1639-01-6) as a secondary Chain Transfer Agent (CTA) in Free Radical Polymerization (FRP). Unlike industrial-grade tertiary thiols (e.g., tert-dodecyl mercaptan), which often exist as complex isomeric mixtures, 4-heptanethiol is a discrete, single-isomer secondary thiol. This structural purity makes it an ideal candidate for precision kinetic studies , fundamental research into chain transfer mechanisms, and the synthesis of polymers with strictly defined end-group fidelity.

This guide provides the mechanistic grounding, kinetic calculations (Mayo Equation), and a validated experimental protocol for using 4-heptanethiol to target specific molecular weights in methacrylate and styrenic systems.

Chemical & Mechanistic Profile

Structural Advantage

4-Heptanethiol features a sulfhydryl (-SH) group attached to a secondary carbon at the center of a heptane chain.

  • Symmetry: The molecule is symmetrical (two propyl groups flanking the central carbon), simplifying NMR end-group analysis compared to asymmetric isomers.

  • Reactivity Balance: As a secondary thiol, it occupies a kinetic "Goldilocks zone." It possesses a higher Chain Transfer Constant (

    
    ) than sterically hindered tertiary thiols (providing efficient MW reduction) while avoiding the rapid depletion often seen with highly reactive primary thiols (e.g., n-dodecyl mercaptan), which can lead to broad dispersity late in the reaction.
    
Mechanism of Action

The CTA functions by abstracting a hydrogen atom from the S-H bond to a propagating polymer radical (


). This terminates the growing chain and generates a thiyl radical (

), which subsequently re-initiates a new monomer chain.

The Chain Transfer Cycle:

  • Transfer:

    
     (Dead Polymer formed)
    
  • Re-initiation:

    
     (New Chain started)
    

If


 (propagation rate), the CTA causes retardation . 4-heptanethiol generally exhibits efficient re-initiation for styrenics and acrylates, minimizing rate retardation.

ChainTransferMechanism PropRad Propagating Radical (Pn•) DeadPoly Dead Polymer (Pn-H) PropRad->DeadPoly H-Abstraction Thiol 4-Heptanethiol (R-SH) ThiylRad Thiyl Radical (RS•) Thiol->ThiylRad k_tr NewChain New Propagating Chain (RS-M•) ThiylRad->NewChain Re-initiation (k_reinit) Monomer Monomer (M) Monomer->NewChain

Figure 1: The mechanistic pathway of chain transfer mediated by 4-heptanethiol. The cycle terminates one chain and initiates another, preserving the radical center.[1]

Kinetic Considerations: The Mayo Equation

To target a specific Number Average Degree of Polymerization (


), one must calculate the required concentration of 4-heptanethiol using the Mayo Equation .

[1]

Where:

  • 
    : Target degree of polymerization with CTA.
    
  • 
    : Degree of polymerization without CTA (control).
    
  • 
    : Chain Transfer Constant (
    
    
    
    ).[2]
  • 
    : Concentration of 4-heptanethiol.
    
  • 
    : Concentration of monomer.[3]
    
Comparative Chain Transfer Constants ( )

Values are approximate for Styrene at 60°C. Note that


 is temperature and monomer dependent.[1]
Thiol TypeRepresentative Compound

(approx. vs Styrene)
Characteristics
Primary n-Dodecyl mercaptan~15 - 20Very high transfer; rapid depletion; can cause broad PDI late-stage.
Secondary 4-Heptanethiol ~10 - 15 Balanced reactivity; sustained release; precise kinetics.
Tertiary tert-Dodecyl mercaptan~2 - 5Slower transfer; lower

; often used for very high conversion systems.

Experimental Protocol: Precision Polymerization of Methyl Methacrylate (MMA)

Objective: Synthesize PMMA with a target


 of 25,000  g/mol  using 4-heptanethiol.
Reagents & Equipment[1]
  • Monomer: Methyl Methacrylate (MMA), purified (inhibitor removed via basic alumina column).

  • Solvent: Toluene (HPLC grade).

  • Initiator: AIBN (Azobisisobutyronitrile), recrystallized from methanol.

  • CTA: 4-Heptanethiol (Sigma-Aldrich/TCI), used as received.

  • Apparatus: Schlenk line (nitrogen/vacuum), oil bath, magnetic stirring.[1]

Calculation Step

Assume


 for secondary thiols in MMA at 60°C (Note: 

is lower in MMA than Styrene).[1]
  • Target

    
    : 
    
    
    
    .
  • Baseline

    
    :  Assume 
    
    
    
    (e.g., >2000), so
    
    
    .[1]
  • Simplified Mayo:

    
    .
    
  • Ratio:

    
    .[1]
    
    • For every 1 mole of MMA, add 6.1 mmol of 4-heptanethiol.[1]

Step-by-Step Workflow

ProtocolWorkflow Start Start Prep 1. Reagent Prep (Purify MMA, Recrystallize AIBN) Start->Prep Mix 2. Reaction Assembly Mix MMA, Toluene, AIBN, 4-Heptanethiol Prep->Mix Degas 3. Degassing (CRITICAL) Freeze-Pump-Thaw x3 cycles Mix->Degas Polymerize 4. Polymerization 60°C Oil Bath, Stirring, 4-8 hours Degas->Polymerize Quench 5. Quench Cool to 0°C, expose to air Polymerize->Quench Purify 6. Purification Precipitate in cold Methanol/Hexane Quench->Purify Analyze 7. Analysis GPC (Mn, PDI), NMR (End-group) Purify->Analyze

Figure 2: Operational workflow for thiol-mediated polymerization.[1] Step 3 is critical for preventing disulfide formation.[1]

Detailed Steps:
  • Preparation: In a 50 mL Schlenk flask, add MMA (10.0 g, 100 mmol), Toluene (30 mL), and AIBN (16.4 mg, 0.1 mmol).

  • CTA Addition: Add 4-heptanethiol (80.7 mg, 0.61 mmol) via a microliter syringe. Precision is key here.

  • Degassing (Crucial): Oxygen acts as a diradical inhibitor and oxidizes thiols to disulfides (which are inactive as CTAs). Perform three freeze-pump-thaw cycles .

    • Freeze content in liquid

      
      .
      
    • Pump vacuum (<100 mTorr) for 10 mins.

    • Thaw in warm water under static vacuum.

    • Backfill with high-purity Nitrogen.

  • Polymerization: Immerse flask in a pre-heated oil bath at 60°C. Stir at 300 RPM.

  • Termination: After reaching ~40-50% conversion (usually 4-6 hours), remove from heat and open the flask to air to quench radicals.

  • Precipitation: Drop the solution slowly into 10x volume of cold methanol (or hexane for some styrenics) under vigorous stirring.

  • Drying: Filter the white precipitate and dry in a vacuum oven at 40°C overnight.

Safety & Handling: The "Stench" Factor[1]

Thiols are notorious for their low odor threshold. 4-Heptanethiol has a pungent, skunk-like odor.

Self-Validating Safety Protocol:

  • Containment: All weighing and transfers must occur inside a functioning fume hood.

  • Quenching Solution: Prepare a "Bleach Bath" (10% sodium hypochlorite solution) before opening the bottle.

  • Decontamination:

    • Soak all syringes, needles, and glassware in the bleach bath for 24 hours immediately after use.

    • Chemistry:

      
      . The disulfide (RSSR) is significantly less volatile and odorous than the thiol.
      
  • Spill Control: Do not wipe spills with paper towels (this increases surface area and evaporation). Pour bleach directly onto the spill, then wipe.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
MW Higher than Target

overestimated or Oxygen inhibition.
Degas more thoroughly; increase [CTA] by 10%.
MW Lower than Target

underestimated.
Decrease [CTA]; check monomer purity.
Broad PDI (>1.5) CTA depletion (primary thiol behavior) or Gel effect.[1]Stop reaction at lower conversion (<40%); ensure 4-heptanethiol is used, not DDM.
Induction Period Oxygen presence.Check Schlenk line vacuum integrity; increase AIBN slightly.

References

  • Odian, G. (2004). Principles of Polymerization (4th ed.). Wiley-Interscience. [1]

    • Foundational text for the Mayo Equ
  • Moad, G., & Solomon, D. H. (2006). The Chemistry of Radical Polymerization (2nd ed.). Elsevier.

    • Authoritative source on chain transfer constants and thiol mechanisms.
  • Vandenbergh, J., et al. (2020). "When Mayo falls short: the use of cumulative chain length distribution data." Polymer Chemistry, 11, 4676-4684. [Link]

    • Modern analysis of chain transfer constants and limit
  • Fisher Scientific. (2021). Safety Data Sheet: 1-Heptanethiol. [1]

    • Note: While 4-heptanethiol (CAS 1639-01-6) is the specific isomer, general heptanethiol handling protocols apply.[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Heptane-4-Thiol Synthesis & Purification

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and process chemists optimizing the synthesis of heptane-4-thiol (4-heptanethiol). It focuses on the identification and elimination of specific off-odors ("catty" and "onion") which typically indicate contamination or degradation rather than the intrinsic profile of the target compound.

Executive Summary: The Olfactory Spectrum

Before troubleshooting, it is critical to calibrate your sensory expectation. Pure heptane-4-thiol should exhibit a sulfurous, fruity, green, and herbal profile, often reminiscent of tropical fruit or bell pepper at low concentrations.

If your product emits:

  • "Catty" / Blackcurrant / Urine notes: You likely have tertiary thiol impurities (often derived from acetone contamination).[1]

  • "Onion" / Garlic / Burnt Rubber notes: You likely have oxidative degradation (disulfides).

Root Cause Analysis & Mechanisms

The following diagram illustrates the chemical pathways leading to these specific off-odors.

G cluster_target Target Synthesis cluster_off_odor Off-Odor Pathways Start 4-Heptanone / 4-Heptanol Target Heptane-4-thiol (Fruity/Green) Start->Target Sulfurization (H2S/Lawesson's) Disulfide Di-4-heptyl Disulfide ('Onion' / Garlic) Target->Disulfide Oxidation (O2) Air Exposure Acetone Acetone (Solvent/Residue) Mesityl Mesityl Oxide (Enone Impurity) Acetone->Mesityl Aldol Condensation (Acid/Base Cat.) CatKetone 4-mercapto-4-methylpentan-2-one ('Catty' / Urine) Mesityl->CatKetone + H2S / Thiol (Michael Addition)

Figure 1: Mechanistic origins of off-odors. The "Catty" note is a specific contaminant pathway involving acetone, while "Onion" notes result from oxidative instability.

Troubleshooting Guide (Q&A)

Issue A: The "Catty" Off-Odor

Q: My crude heptane-4-thiol smells distinctly like cat urine or blackcurrant leaves. Is this normal? A: No. This is a classic indicator of contamination by 4-mercapto-4-methylpentan-2-one (often called "cat ketone"). This compound has an extremely low odor threshold (0.0001 ppb) and is formed via the reaction of sulfur species with mesityl oxide .

Q: Where is the mesityl oxide coming from? I didn't add it. A: It is likely generated in situ.

  • Acetone Contamination: Did you clean your glassware with acetone? Did you use acetone as a solvent in a previous step?

  • Mechanism: In the presence of acids or bases (common in thiol synthesis), residual acetone undergoes aldol condensation to form mesityl oxide.[1]

  • Reaction: The H₂S or thiol in your reaction then performs a Michael addition to the mesityl oxide, creating the potent "catty" tertiary thiol [1, 2].

Corrective Action:

  • Glassware: Wash all glassware with ethanol or methanol instead of acetone prior to thiol synthesis.

  • Solvents: Ensure all solvents are acetone-free. Avoid ketone solvents entirely if possible.

Issue B: The "Onion" Off-Odor

Q: The product smells heavy, like old onions or garlic, and the liquid is becoming yellow/cloudy. A: This indicates oxidation converting your thiol (R-SH) into a disulfide (R-S-S-R). 4-Heptanethiol is susceptible to air oxidation, which forms di-4-heptyl disulfide. Disulfides generally have a heavier, more "vegetable-sulfide" or rubbery onion odor compared to the sharper, fresher thiol [3].

Corrective Action:

  • Atmosphere: You must work under a strict Nitrogen or Argon blanket.

  • Quench: Ensure reagents used for quenching (like water or weak acids) are degassed.

  • Storage: Store the final product under inert gas at low temperature (-20°C).

Purification & Deodorization Protocols

Protocol 1: Purification Strategy for Off-Odor Removal

Objective: Isolate pure heptane-4-thiol from "catty" ketones and "onion" disulfides.

Impurity TypeBoiling Point TrendSolubility CharacteristicRemoval Method
Cat Ketone Higher than targetKetone functionalityFractional Distillation or Bisulfite Wash
Disulfide Significantly HigherHighly LipophilicFractional Distillation

Step-by-Step Workflow:

  • Bisulfite Wash (Targeting Cat Ketone):

    • If the "catty" odor is strong, wash the organic phase with a saturated aqueous solution of sodium bisulfite (NaHSO₃) .

    • Mechanism:[2][3][4][5][6][7] Bisulfite forms a water-soluble adduct with the ketone moiety of the "catty" impurity, allowing it to be washed away into the aqueous phase. The thiol (heptane-4-thiol) remains in the organic phase.

  • Fractional Distillation (Targeting Disulfides):

    • Perform fractional distillation under reduced pressure.

    • Disulfides have a much higher boiling point (dimer) than the monomeric thiol. They will remain in the pot residue.

    • Note: Ensure the pot temperature does not exceed 150°C to prevent thermal degradation.

  • Final Polishing:

    • Store the distillate over activated 3Å or 4Å molecular sieves to remove trace water, which can catalyze further oxidation.

Protocol 2: Equipment Deodorization (Safety)

Objective: Neutralize odors on glassware and spills to prevent lab contamination.

Do NOT use simple soap and water. You must chemically oxidize the sulfur residues.

  • Bleach Solution (The Standard):

    • Prepare a 10% solution of sodium hypochlorite (Bleach).

    • Soak glassware for 30 minutes.

    • Mechanism:[2][3][4][5][6][7] Oxidizes thiols to sulfonates (odorless) or disulfides (less volatile, then further oxidized).

    • Warning: Do not mix with acetone (forms chloroform) or strong acids (forms chlorine gas) [4].

  • Peroxide Method (Alternative):

    • Use 3% Hydrogen Peroxide (H₂O₂) adjusted to pH 9-10 with Sodium Bicarbonate.

    • This is gentler on delicate equipment but effective at oxidizing thiols.

References

  • Anderson's Process Solutions. (2024). Malodorous Impurities: The "Catty Ketone" Mechanism.[1] Retrieved from [Link]

  • Vermeulen, C., et al. (2006). Synthesis and Sensory Characterization of Polyfunctional Thiols. Journal of Agricultural and Food Chemistry.[5][8] Retrieved from [Link]

  • Simian, H., et al. (2004).[8] Identification and synthesis of 2-heptanethiol, a new flavor compound found in bell peppers.[8] Journal of Agricultural and Food Chemistry.[5][8] Retrieved from [Link]

  • Reddit Chem Community. (2021). Safety protocols for thiol neutralization (Bleach/Peroxide).[9] Retrieved from [Link]

Sources

Technical Support Center: Stabilizing Heptane-4-Thiol for Long-Term Storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the handling and long-term storage of heptane-4-thiol. This guide is designed for researchers, scientists, and drug development professionals who work with this and other volatile, oxidation-prone aliphatic thiols. Our goal is to provide you with scientifically grounded, field-tested insights to ensure the stability and integrity of your samples.

Introduction: The Challenge of Heptane-4-Thiol Stability

Heptane-4-thiol, like other low-molecular-weight thiols, is susceptible to oxidative degradation. The primary degradation pathway involves the oxidation of the thiol (-SH) group to form a disulfide (-S-S-) linkage, resulting in the formation of di(heptan-4-yl) disulfide. This process is accelerated by the presence of oxygen, light, and trace metal ions. Maintaining the purity of heptane-4-thiol is critical for experimental reproducibility and the success of downstream applications. This guide provides a comprehensive set of frequently asked questions (FAQs) and troubleshooting protocols to address common challenges in stabilizing and analyzing heptane-4-thiol samples.

Frequently Asked Questions (FAQs)

Sample Storage and Handling

Q1: What is the primary cause of heptane-4-thiol degradation during storage?

A1: The primary cause of degradation is oxidation. The thiol group (-SH) of heptane-4-thiol is readily oxidized by atmospheric oxygen to form di(heptan-4-yl) disulfide. This process can be catalyzed by light and trace metal contaminants.[1][2]

Q2: What are the ideal temperature conditions for storing heptane-4-thiol?

A2: For long-term storage, it is recommended to store heptane-4-thiol at or below -20°C. For short-term storage (days to a week), refrigeration at 2-8°C is acceptable. Lower temperatures slow down the rate of oxidative reactions.

Q3: How should I prepare my heptane-4-thiol samples for long-term storage?

A3: To ensure maximum stability, heptane-4-thiol should be stored as a stock solution in a suitable deoxygenated solvent, under an inert atmosphere (argon or nitrogen), and with the addition of an antioxidant. Aliquoting the stock solution into smaller, single-use vials is also highly recommended to minimize repeated freeze-thaw cycles and exposure to air.

Q4: What are the best solvents for preparing heptane-4-thiol stock solutions?

A4: Non-polar, aprotic solvents are generally preferred for dissolving aliphatic thiols to minimize oxidation.[2][3] High-purity, deoxygenated heptane or hexane are excellent choices as they are chemically similar to heptane-4-thiol. Anhydrous ethanol can also be used, but care must be taken to ensure it is thoroughly deoxygenated. The choice of solvent may also depend on the requirements of your downstream application.

Q5: What antioxidants can I use to stabilize my heptane-4-thiol solutions, and at what concentration?

A5: Butylated hydroxytoluene (BHT) and α-tocopherol (a form of Vitamin E) are effective radical-scavenging antioxidants for preventing thiol oxidation.[4][5][6] A starting concentration of 0.01% to 0.1% (w/v) is recommended. The optimal concentration may need to be determined empirically for your specific application and storage duration. It is important to note that if using an inhibitor like BHT, the solution should not be stored under a completely inert atmosphere, as these inhibitors often require a small amount of oxygen to function properly.[7]

Analytical Testing and Quality Control

Q6: How can I monitor the degradation of my heptane-4-thiol sample over time?

A6: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for monitoring the purity of heptane-4-thiol and detecting the formation of its primary degradation product, di(heptan-4-yl) disulfide.[8][9] A colorimetric method using Ellman's reagent (DTNB) can also be used to quantify the concentration of free thiols in your solution, providing an indirect measure of degradation.[10][11][12][13]

Q7: I'm seeing a decrease in the heptane-4-thiol peak and an increase in an unknown peak in my GC-MS analysis. What could this be?

A7: The new peak is most likely di(heptan-4-yl) disulfide, the oxidation product of heptane-4-thiol. To confirm this, you can either synthesize a di(heptan-4-yl) disulfide standard for comparison or analyze the mass spectrum of the unknown peak for characteristic fragments.

Q8: My GC-MS peaks for heptane-4-thiol are tailing. What can I do to improve the peak shape?

A8: Peak tailing for thiols is often due to their polarity and interaction with active sites in the GC system.[1] Ensure your GC inlet liner is clean and consider using a deactivated liner. You can also try derivatizing the thiol to make it less polar before analysis. Using a GC column specifically designed for volatile sulfur compounds can also improve peak shape.

Troubleshooting Guides

Troubleshooting Poor Sample Stability
Symptom Potential Cause Recommended Solution
Rapid loss of heptane-4-thiol purity (confirmed by GC-MS) within a short period.Oxygen exposure.Prepare and store samples under an inert atmosphere (argon or nitrogen). Use vials with PTFE-lined caps for a tight seal.
Ineffective antioxidant concentration.Increase the concentration of BHT or α-tocopherol in your stock solution (e.g., from 0.01% to 0.05% or 0.1%).
Contaminated solvent.Use high-purity, anhydrous, and deoxygenated solvents for preparing stock solutions.
Light exposure.Store samples in amber vials or wrap clear vials in aluminum foil to protect from light.
Repeated freeze-thaw cycles.Aliquot stock solutions into single-use vials to avoid repeated warming and cooling.
Troubleshooting GC-MS Analysis
Symptom Potential Cause Recommended Solution
Poor peak shape (tailing) for heptane-4-thiol.Active sites in the GC inlet or column.Use a deactivated inlet liner. Trim the first few centimeters of the GC column. Consider a column with a more polar stationary phase.
Inappropriate injection temperature.Optimize the injector temperature. Too high a temperature can cause degradation, while too low can lead to poor volatilization.
Low sensitivity or no peak detected.Adsorption of the analyte to surfaces.Use silanized vials and ensure all transfer lines are inert. Consider derivatization to reduce analyte activity.[14]
Low concentration in the sample.Concentrate your sample using an appropriate technique like solid-phase microextraction (SPME) if compatible with your matrix.
Variable retention times.Leaks in the GC system.Perform a leak check of your GC system, paying close attention to the septum and column fittings.
Inconsistent oven temperature program.Verify the accuracy of your GC oven's temperature profile.

Experimental Protocols

Protocol 1: Preparation of Stabilized Heptane-4-Thiol Stock Solution

This protocol describes the preparation of a 100 mM stock solution of heptane-4-thiol in deoxygenated heptane with BHT as an antioxidant.

Materials:

  • Heptane-4-thiol

  • High-purity heptane

  • Butylated hydroxytoluene (BHT)

  • Argon or nitrogen gas with a regulator and tubing

  • Sterile, amber glass vials with PTFE-lined screw caps

  • Micropipettes and sterile, filtered tips

  • Analytical balance

Procedure:

  • Deoxygenate the Solvent: Sparge the high-purity heptane with argon or nitrogen gas for at least 30 minutes to remove dissolved oxygen.

  • Prepare the Antioxidant Solution: In a separate vial, dissolve BHT in a small amount of the deoxygenated heptane to create a concentrated BHT stock solution (e.g., 10 mg/mL).

  • Prepare the Final Stock Solution: a. In a tared amber vial, add the appropriate amount of heptane-4-thiol to achieve a final concentration of 100 mM. b. Add the deoxygenated heptane to the vial, leaving enough headspace for the antioxidant and for inert gas blanketing. c. Add the BHT stock solution to the heptane-4-thiol solution to reach a final BHT concentration of 0.05% (w/v). d. Gently swirl the vial to mix the contents.

  • Inert Gas Blanketing: Gently flush the headspace of the vial with argon or nitrogen gas for 1-2 minutes.[14]

  • Sealing and Storage: Immediately cap the vial tightly. Seal the cap with parafilm for extra security. Store the vial at -20°C.

  • Aliquoting (Recommended): For frequent use, it is best to prepare the stock solution in a larger volume and then aliquot it into smaller, single-use vials following the same inert gas blanketing procedure for each aliquot.

Protocol 2: Quantitative Analysis of Heptane-4-Thiol Degradation by GC-MS

This protocol provides a general method for the GC-MS analysis of heptane-4-thiol and its disulfide. Method optimization may be required for your specific instrument and column.

Materials:

  • Heptane-4-thiol sample

  • Di(heptan-4-yl) disulfide (synthesis described in Protocol 3)

  • High-purity heptane (or other suitable solvent)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent)

Procedure:

  • Standard Preparation: a. Prepare a stock solution of heptane-4-thiol and di(heptan-4-yl) disulfide of known concentrations in heptane. b. Create a series of calibration standards by diluting the stock solutions to cover the expected concentration range in your samples.

  • GC-MS Parameters (Example):

    • Inlet: Splitless mode, 250°C

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Program: 50°C for 2 min, ramp at 10°C/min to 250°C, hold for 5 min

    • MS Transfer Line: 280°C

    • Ion Source: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 40-400

  • Analysis: a. Inject the standards and samples into the GC-MS system. b. Identify the peaks for heptane-4-thiol and di(heptan-4-yl) disulfide based on their retention times and mass spectra. c. Generate a calibration curve for each compound by plotting peak area against concentration. d. Quantify the concentration of heptane-4-thiol and di(heptan-4-yl) disulfide in your samples using the calibration curves. e. Calculate the percentage of degradation by comparing the amount of disulfide formed to the initial amount of thiol.

Protocol 3: Synthesis of Di(heptan-4-yl) Disulfide Standard

This protocol describes a simple method for synthesizing the disulfide for use as an analytical standard.

Materials:

  • Heptane-4-thiol

  • Iodine (I₂)

  • Ethanol

  • Sodium thiosulfate solution (aqueous)

  • Diethyl ether or dichloromethane

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve a known amount of heptane-4-thiol in ethanol.

  • Oxidation: While stirring, slowly add a solution of iodine in ethanol dropwise until a faint persistent yellow-brown color of iodine remains.

  • Quenching: Add sodium thiosulfate solution dropwise until the iodine color disappears.

  • Extraction: Add water to the reaction mixture and extract the product with diethyl ether or dichloromethane (3x).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification (Optional): If necessary, the crude disulfide can be purified by column chromatography on silica gel using a non-polar eluent such as hexane.

  • Characterization: Confirm the identity and purity of the di(heptan-4-yl) disulfide by GC-MS and/or NMR spectroscopy.

Visualizations

Diagram 1: Heptane-4-Thiol Degradation Pathway

Oxidative Degradation of Heptane-4-Thiol H4T1 Heptane-4-Thiol (2 R-SH) Disulfide Di(heptan-4-yl) Disulfide (R-S-S-R) H4T1->Disulfide H4T2 Heptane-4-Thiol (Another Molecule) H4T2->Disulfide Oxidants Oxygen (O2) Light, Metal Ions Oxidants->Disulfide Oxidation

Caption: Primary oxidative degradation pathway of heptane-4-thiol.

Diagram 2: Workflow for Stabilized Sample Preparation and Analysis

Workflow for Heptane-4-Thiol Stabilization and QC cluster_prep Sample Preparation cluster_analysis Quality Control Analysis Solvent Deoxygenate Solvent Antioxidant Add Antioxidant (e.g., BHT) Solvent->Antioxidant Thiol Dissolve Heptane-4-Thiol Antioxidant->Thiol Inert Blanket with Inert Gas Thiol->Inert Store Store at -20°C in Amber Vial Inert->Store Sample Take Aliquot of Stored Sample Store->Sample For QC Check Dilute Dilute for Analysis Sample->Dilute GCMS Inject into GC-MS Dilute->GCMS Quantify Quantify Thiol and Disulfide GCMS->Quantify Assess Assess Stability Quantify->Assess

Caption: Recommended workflow for sample prep and analysis.

References

  • ResearchGate. (2018, July 5). GC-MS analysis of thiols from air: what are options to concentrate sapmle? Retrieved from [Link]

  • MDPI. (n.d.). Analysis of Potent Odour-Active Volatile Thiols in Foods and Beverages with a Focus on Wine. Retrieved from [Link]

  • Oxford Academic. (n.d.). Development of quantitative analytical method for volatile thiol compound with LC-ESI-MS as nonvolatile derivative by integrating a thiol-specific derivatization. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Quantification of Thiols and Disulfides. Retrieved from [Link]

  • PubMed. (1983, November). Use of antioxidants in the analysis of vitamins A and E in mammalian plasma by high performance liquid chromatography. Retrieved from [Link]

  • ACS Publications. (2020, March 9). Solvent Effects on Thiol–Ene Kinetics and Reactivity of Carbon and Sulfur Radicals. Retrieved from [Link]

  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). CN103880722A - Method for preparing high-purity diethyl disulfide.
  • Safety Alert - Dangers of prolonged storage of 'time sensitive' chemicals. (n.d.). Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of diethyl disulfide. Retrieved from [Link]

  • University of Tennessee, Knoxville. (n.d.). Time-Sensitive Chemicals | Environmental Health & Safety. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent Effects on Thiol-Ene Kinetics and Reactivity of Carbon and Sulfur Radicals. Retrieved from [Link]

  • Prime Scholars. (n.d.). Comparison between the effects of α-tocopherol and BHT on the lipid oxidation of Kilka fish. Retrieved from [Link]

  • Chemistry Stack Exchange. (2023, November 4). Storage of air and temperature sensitive reagents [closed]. Retrieved from [Link]

  • Frontiers. (2022, October 2). Characterization of volatile thiols in Chinese liquor (Baijiu) by ultraperformance liquid chromatography–mass spectrometry and ultraperformance liquid chromatography–quadrupole-time-of-flight mass spectrometry. Retrieved from [Link]

  • Shimadzu UK. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]

  • HBM4EU. (n.d.). Validation of analytical methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparision between the effects of α-tocopherol and BHT on the lipid oxidation of kilka fish. Retrieved from [Link]

  • A Protocol for the Determination of Free Thiols. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). METHODS OF DIMETHYLDISULFIDE PRODUCTION. Retrieved from [Link]

  • Emulatebio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Retrieved from [Link]

  • Scribd. (n.d.). Stock Solutions Preparation Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of varying solvent polarity on the rate of the oxidation of TA by TriPAFC at 303 K. Retrieved from [Link]

  • iosrphr.org. (n.d.). A Review on Step-by-Step Analytical Method Validation. Retrieved from [Link]

  • University of Southern California. (n.d.). Time-Sensitive Chemicals. Retrieved from [Link]

  • Google Patents. (n.d.). CN1053891C - Preparation method for dimethyl disulphide.
  • ResearchGate. (n.d.). Estimation of Free Thiols and Disulfide Bonds Using Ellman's Reagent. Retrieved from [Link]

  • TROUBLESHOOTING GUIDE. (n.d.). Retrieved from [Link]

  • Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. Retrieved from [Link]

  • johronline.com. (2017). ANALYTICAL METHOD VALIDATION: PLANNING AND ITS SIGNIFICANCE. Retrieved from [Link]

  • Interchim. (n.d.). Quantitation of sulfhydryls DTNB, Ellman's reagent. Retrieved from [Link]

  • University of Southern California. (n.d.). Other Time-Sensitive Chemicals. Retrieved from [Link]

  • RSC Publishing. (n.d.). Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity. Retrieved from [Link]

  • Patsnap. (n.d.). Preparation method of dimethyl disulfide. Retrieved from [Link]

  • PubMed. (n.d.). Antioxidizing potentials of BHA, BHT, TBHQ, tocopherol, and oxygen absorber incorporated in a Ghanaian fermented fish product. Retrieved from [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). Retrieved from [Link]

  • PubMed. (n.d.). Effect of butylated hydroxytoluene on alpha-tocopherol content in liver and adipose tissue of rats. Retrieved from [Link]

  • DCVMN. (n.d.). GUIDELINES ON VALIDATION – APPENDIX 4 ANALYTICAL METHOD VALIDATION. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Heptanethiol Analysis with Sulfur-Specific Detection

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of heptanethiols using sulfur-specific detection. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving low-background, high-sensitivity analysis of heptanethiols. As higher molecular weight thiols, heptanethiols present unique challenges, including potential for adsorption, thermal degradation, and increased column bleed. This resource provides in-depth troubleshooting guides, frequently asked questions, and validated protocols to empower you to achieve reliable and reproducible results.

Troubleshooting Guide: Isolating and Eliminating Background Noise

High background noise can obscure the detection of trace-level heptanethiols, compromising the accuracy and precision of your analysis. This section provides a systematic approach to identifying and resolving the root causes of elevated background signals in your Gas Chromatography-Sulfur Chemiluminescence Detector (GC-SCD) system.

Question: My baseline is noisy and/or elevated. Where do I start?

A noisy or elevated baseline is a common issue that can originate from multiple sources. A systematic approach is crucial to efficiently diagnose the problem.

Answer:

Begin by systematically isolating the source of the noise. The primary sources of contamination in a GC system are typically external to the instrument itself.[1] A logical diagnostic sequence is to first check the detector, then the column, and finally the sample introduction components.

Here is a workflow to guide your troubleshooting process:

A High Background Noise Observed B Perform Blank Run (No Injection) A->B C Is Baseline Still Noisy? B->C F Noise is Injection-Related C->F No H Noise is System-Related C->H Yes D Check Detector and Gases E Check Column and Inlet G Check Syringe, Sample, and Solvent F->G I Check Gas Purity and Traps H->I J Check for Leaks I->J K Evaluate Column Bleed J->K L Clean/Maintain Detector K->L

Caption: Troubleshooting workflow for high background noise.

Step-by-Step Troubleshooting:

  • Blank Run Analysis: First, perform a blank run without any injection, using your standard temperature program.[1]

    • If the baseline is clean: The issue is likely related to the injection itself (syringe, sample, or solvent).

    • If the baseline is still noisy: The problem lies within the GC system (gases, column, or detector).

  • System-Related Noise:

    • Gas Purity: Contaminated carrier or detector gases are a common source of noise.[2] Ensure you are using high-purity gases (99.9995% or higher) and that your gas traps for moisture, hydrocarbons, and oxygen are not exhausted.[1][3]

    • Leaks: Air leaks can introduce oxygen and other contaminants, leading to a noisy baseline. Use an electronic leak detector to check all fittings from the gas source to the detector.

    • Column Bleed: The degradation of the column's stationary phase at high temperatures can cause a rising baseline and increased noise.[4][5] This is particularly relevant for heptanethiol analysis, which may require higher elution temperatures. Use a low-bleed column specifically designed for sulfur analysis and operate at least 5-10 degrees below the column's maximum temperature limit.[6][7]

    • Detector Contamination: Over time, the detector's burner and reaction cell can become contaminated, leading to increased background noise. Regular cleaning and maintenance are essential.

  • Injection-Related Noise:

    • Syringe Contamination: A contaminated syringe can introduce interfering peaks. Ensure your syringe wash routine is thorough, using multiple solvent rinses.[8]

    • Septum Bleed: Particles from a worn or cored septum can enter the inlet liner and contribute to background noise. Use high-quality, low-bleed septa and replace them regularly.[9]

    • Contaminated Solvents or Sample Matrix: Impurities in your solvent or a complex sample matrix can introduce a host of interfering compounds. Run a solvent blank to verify its purity.

Question: I'm observing peak tailing for my heptanethiol standards. What are the likely causes and solutions?

Peak tailing can significantly impact integration and quantification. For active compounds like thiols, this is a frequent challenge.

Answer:

Peak tailing for active compounds like heptanethiols is often due to undesirable interactions with active sites within the GC system. Here’s how to address it:

  • Active Sites in the Inlet: The inlet is a common source of activity.

    • Liner Selection: The choice of inlet liner is critical. For highly active compounds, avoid liners with glass wool or use liners with deactivated wool.[10] A liner with a taper at the bottom can help prevent contact with the inlet base seal, reducing activity.[11] Consider using premium deactivated liners.[6]

    • Inlet Seal: Use a highly inert, gold-plated inlet seal to minimize breakdown and adsorption of active compounds.[12]

    • Contamination: Non-volatile residues from previous injections can create active sites. Regularly clean the inlet and replace the liner and seal.[13]

  • Column Activity:

    • Column Choice: Use a column specifically designed for sulfur analysis, which will have a highly inert stationary phase.[14][15]

    • Column Contamination: If the front end of the column is contaminated, it can be a source of peak tailing. Trimming 0.5 to 1 inch from the inlet side of the column can resolve this.[6]

    • Column Installation: Incorrect column installation can lead to dead volume and peak tailing. Ensure the column is installed at the correct insertion depth into both the inlet and the detector.

  • Chemical Interactions:

    • Analyte Decomposition: Heptanethiols can be thermally labile. If the inlet temperature is too high, the analyte may decompose, leading to what appears as peak tailing.[16] Optimize the inlet temperature to ensure efficient volatilization without degradation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal inlet temperature for heptanethiol analysis?

A1: The ideal inlet temperature is a balance between ensuring complete and rapid vaporization of the sample and preventing the thermal degradation of heptanethiol. A good starting point is typically 250 °C. For thermally labile compounds, it's crucial to find the lowest temperature that provides good peak shape and recovery.[6]

Q2: How can I prevent the adsorption of heptanethiols in my GC system?

A2: Heptanethiols, being active sulfur compounds, are prone to adsorption. To minimize this:

  • Use an Inert Flow Path: Employ inert-coated components throughout the sample path, including the inlet liner, column, and transfer lines.[14][17] Some systems offer complete inert flow path solutions.

  • Deactivated Consumables: Use deactivated liners and gold-plated seals in the inlet.[6][12]

  • Column Selection: Choose a column specifically designed for sulfur analysis, as these have phases with minimal active sites.[14][15]

  • System Passivation: For trace analysis, it may be necessary to "prime" the system by injecting a higher concentration standard to saturate active sites before running your samples.[17]

Q3: What are the recommended detector gas flow rates for an SCD?

A3: Optimal gas flow rates can vary between instrument manufacturers. However, typical ranges are provided in the table below. It is always recommended to start with the manufacturer's recommendations and optimize from there.

GasTypical Flow Rate (mL/min)Purpose
Hydrogen (H2)38 - 100Combustion and plasma generation
Air/Oxygen (O2)12 - 60Oxidation of sulfur compounds to SO
Ozone (O3)25Reaction with SO for chemiluminescence

Note: These are general ranges. Refer to your specific instrument manual for optimal settings.[9][18]

Q4: How does column bleed affect my SCD, and how can I minimize it?

A4: Column bleed introduces silicon-containing compounds into the detector, which can deposit on the burner and reaction cell surfaces. This can lead to a loss of sensitivity and an increase in background noise.[7] To minimize column bleed:

  • Use Low-Bleed Columns: Select a high-quality, low-bleed column, preferably one designed for mass spectrometry or sulfur analysis.[7][14]

  • Respect Temperature Limits: Operate your column at least 20-30 °C below its stated maximum temperature limit.[7]

  • Proper Column Conditioning: Condition new columns according to the manufacturer's instructions to remove residual manufacturing materials.[7][19]

  • High-Purity Carrier Gas: Use high-purity carrier gas with oxygen and moisture traps to prevent oxidative damage to the stationary phase.[7]

Q5: What are the key differences between split and splitless injection for heptanethiol analysis?

A5: The choice between split and splitless injection depends on the concentration of heptanethiol in your samples.

  • Split Injection: Used for higher concentration samples. A portion of the sample is vented, and only a small, representative amount enters the column. This results in sharp peaks but is not suitable for trace analysis.

  • Splitless Injection: Used for trace-level analysis. The split vent is closed during injection, allowing for the transfer of the entire sample onto the column.[6] This technique requires careful optimization of parameters like the splitless hold time and initial oven temperature to ensure good peak shape and quantitative transfer.[6][20]

Experimental Protocols

Protocol 1: SCD Burner and Reaction Cell Cleaning

Disclaimer: Always consult your instrument's user manual and follow all safety precautions before performing any maintenance. Wear appropriate personal protective equipment (PPE).

Objective: To remove contamination from the SCD burner and reaction cell to reduce background noise and restore sensitivity.

Materials:

  • Methanol (HPLC grade)

  • Deionized water

  • Lint-free swabs

  • Beakers

  • Ultrasonic bath

  • Nitrogen gas for drying

Procedure:

  • System Shutdown: Load the instrument's maintenance method to cool down the burner and detector.[21] Power off the GC and the SCD.

  • Disassembly: Carefully disassemble the burner and reaction cell components according to the manufacturer's instructions. Keep track of all parts and their orientation.

  • Initial Rinse: Rinse the components with deionized water to remove any loose debris.

  • Sonication: Place the components in a beaker with methanol and sonicate for 15-20 minutes.

  • Manual Cleaning: Use lint-free swabs soaked in methanol to gently clean the internal surfaces of the burner and reaction cell. Be careful not to scratch any surfaces.

  • Final Rinse: Rinse the components thoroughly with clean methanol.

  • Drying: Dry the components completely under a gentle stream of nitrogen gas. Ensure no solvent residue remains.

  • Reassembly: Carefully reassemble the detector components, ensuring all connections are secure.

  • Leak Check: After reassembly and system startup, perform a thorough leak check.

  • System Equilibration: Allow the system to equilibrate for several hours before running samples.

Protocol 2: Conditioning a New GC Column for Sulfur Analysis

Objective: To prepare a new column for trace-level heptanethiol analysis by removing contaminants and ensuring a stable baseline.

Procedure:

  • Installation: Install the column in the GC inlet but leave the detector end disconnected.

  • Purge: Set the carrier gas flow to the recommended rate for your column and purge the column at room temperature for 15-20 minutes. This removes any oxygen from the column before heating.

  • Initial Heating: While maintaining carrier gas flow, ramp the oven temperature at 5-10 °C/min to about 20 °C above your highest planned operating temperature (do not exceed the column's maximum temperature limit).

  • Hold: Hold at this temperature for 1-2 hours.

  • Cool Down: Cool the oven down to your initial method temperature.

  • Detector Connection: Connect the column to the SCD.

  • Final Bakeout: Heat the oven to your maximum analysis temperature and hold until the baseline is stable.

  • Blank Injections: Perform several blank solvent injections to ensure the system is clean and ready for sample analysis.

Visualizations

cluster_inlet Inlet System cluster_column GC Column cluster_detector SCD A Heptanethiol in Sample B Injection Port (Optimized Temperature) A->B C Inert Liner (e.g., Deactivated Tapered) B->C D Gold-Plated Seal C->D E Vaporized Heptanethiol D->E F Low-Bleed Sulfur Column E->F G Separation from Matrix F->G H Burner (Combustion to SO) G->H I Reaction Cell (Reaction with O3) H->I J PMT (Light Detection) I->J K Signal Output J->K

Caption: Inert flow path for optimal heptanethiol analysis.

References

  • Shimadzu Corporation. (n.d.). GC-SCD Analysis of Fuels and Petrochemicals. Retrieved from [Link]

  • Restek Corporation. (2020, April 29). Optimizing Splitless Injections: Introduction. Retrieved from [Link]

  • Chromatography Today. (n.d.). 5 Ways to Approach Baseline Issues. Retrieved from [Link]

  • Shimadzu Corporation. (2024, February). Determination of Trace Amounts of Sulfur Compounds in Gases by GC-SCD. Retrieved from [Link]

  • Agilent Technologies, Inc. (2023, April 26). Analysis of Sulfur Compounds in High-Purity Hydrogen Using an Agilent GC/SCD. Retrieved from [Link]

  • Phenomenex. (2025, April 1). Column Bleed in Gas Chromatography: Causes, Effects, and Ways to Minimize it. Retrieved from [Link]

  • Agilent Technologies, Inc. (n.d.). User Manual | Agilent 8355 Sulfur and 8255 Nitrogen Chemiluminescence Detectors. Retrieved from [Link]

  • Tóth, G., et al. (2018). The Versatile Roles of Sulfur-Containing Biomolecules in Plant Defense—A Road to Disease Resistance. International Journal of Molecular Sciences, 19(11), 3573.
  • Agilent Technologies, Inc. (2016, April 4). Detection of Sulfur Compounds in Natural Gas According to ASTM D5504 with an Agilent Dual Plasma Sulfur Chemiluminescence Detector. Retrieved from [Link]

  • Restek Corporation. (2024, September 13). Optimizing Splitless Injections in Gas Chromatography, Part I: What It Is and What Happens When We Inject.
  • Element Lab Solutions. (n.d.). GC Diagnostic Skills I | Peak Tailing. Retrieved from [Link]

  • Restek Corporation. (2022, January 4). Optimizing Splitless Injections [Video]. YouTube.
  • Netzel, M., & Rungruang, T. (2022). Sulfur compounds: From plants to humans and their role in chronic disease prevention. Current Opinion in Food Science, 45, 100826.
  • AZoM. (2020, May 20). Using Gas Chromatography for the Analysis of Ultra Low Sulfur Compounds in Gaseous Fuels.
  • Agilent Technologies, Inc. (n.d.). GC Troubleshooting Guide Poster.
  • Shimadzu Corporation. (n.d.). Nexis™ GC-2030. Retrieved from [Link]

  • Agilent Technologies, Inc. (2024, June 25).
  • Agilent Technologies, Inc. (n.d.).
  • Agilent Technologies, Inc. (2016, January 27). AGILENT GAS CHROMATOGRAPHY AND SULFUR-SELECTIVE DETECTION ANALYSIS OF SULFUR COMPOUNDS ACCORDING TO ASTM D5504.
  • LabRulez GCMS. (n.d.). Choosing the Correct Inlet Liner for you GC Analysis.
  • Chromatography Online. (2023, June 4). Principles of Operation, Maintenance, and Troubleshooting for Sulfur and Nitrogen Chemiluminescence [Video]. YouTube.
  • Shimadzu Corporation. (n.d.). Monitoring of Sulfur Components by Simultaneous Analysis Using GC-MS and GC-SCD.
  • Separation Science. (2024, June 5). GC Column Bleed: Causes and Prevention.
  • Agilent Technologies, Inc. (n.d.).
  • Element Lab Solutions. (n.d.). 5 ways to improve your Split / Splitless Injection.
  • NPTEL IIT Kharagpur. (2019, May 6).
  • Separation Science. (2025, March 6). Fixing GC Peak Tailing for Cleaner Results.
  • Agilent Technologies, Inc. (2021, March 26). Achieving Low Levels of GC Column Bleed.
  • Chromatography Forum. (2011, April 12). Troubleshooting tips to prevent carry over contaminants.
  • Element Lab Solutions. (n.d.).
  • Khan, A. A., et al. (1993). Inhibitory Effects of Various Sulfur Compounds on the Activity of Bovine Erythrocyte Enzymes. Journal of Agricultural and Food Chemistry, 41(11), 2094-2098.
  • Agilent Technologies, Inc. (2013, September 5).
  • BGB Analytik. (n.d.). GC Inlet Maintenance.
  • Shimadzu Corporation. (n.d.). SCD Technology | Research & Development.
  • Shimadzu Scientific Instruments. (n.d.). Troubleshooting Hardware Problems.
  • Supelco. (n.d.). Operating Hints for Using Split/Splitless Injectors.
  • Gerstel. (n.d.). The Use of Different PTV Inlet Liner Types for Trapping Alkanes, Aromatics and Oxygenated Compounds During Thermal Desorption.
  • Agilent Technologies. (2023, June 27). Agilent Sulfur Chemiluminescence Detector Series: Replace the Outer Ceramic [Video]. YouTube.
  • Enthalpy Analytical. (2016, March 28). Webinar Wednesday: Collection and Analysis of Reduced Sulfur Compounds in Air.
  • Agilent Technologies, Inc. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks.
  • Chrom Tech. (n.d.). Agilent Select Low Sulfur GC Column.
  • Thermo Fisher Scientific. (n.d.).
  • Shimadzu Middle East & Africa. (2020, February 3). Nexis SCD-2030 [Video]. YouTube.
  • ResearchGate. (2014, July 30). How can I get rid of peak tailing?.
  • Shimadzu Corpor

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Validation & Comparative

Technical Guide: GC-MS Fragmentation & Analysis of Heptane-4-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Heptane-4-thiol (di-n-propyl carbinyl thiol) is a potent volatile sulfur compound (VSC) often analyzed in the context of off-flavor characterization (reductive notes in enology) and metabolic profiling. Its identification is frequently complicated by the presence of structural isomers, specifically heptane-1-thiol and heptane-2-thiol .

This guide provides a definitive comparative analysis of the mass spectral behavior of heptane-4-thiol. Unlike primary thiols which fragment non-specifically into hydrocarbon chains, heptane-4-thiol exhibits a highly specific


-cleavage  pattern driven by the central placement of the sulfhydryl group. This document details the mechanistic fragmentation, retention indices, and a validated SPME-GC-MS protocol for precise identification.

Part 1: Theoretical Framework & Fragmentation Mechanics

The Stability of the Molecular Ion

The molecular ion (


) of heptane-4-thiol is observed at m/z 132 . While sulfur-containing compounds generally yield discernible molecular ions due to the low ionization potential of sulfur, the intensity of the 

in secondary thiols like heptane-4-thiol is typically lower than that of primary thiols (e.g., heptane-1-thiol). This is due to the rapid fragmentation rates favored by the branched structure.
The Dominant Pathway: -Cleavage

The defining feature of the heptane-4-thiol spectrum is the


-cleavage  mechanism. Upon ionization, the radical cation localizes on the sulfur atom. The bond between the 

-carbon (C4) and the adjacent

-carbon (C3 or C5) weakens and breaks to stabilize the charge.

Because heptane-4-thiol is symmetrical (


), cleavage on either side yields the same fragment ion:
  • Loss: Propyl radical (

    
    , 43 Da).
    
  • Formation: A resonance-stabilized thionium ion (

    
    ).
    
  • Result: A dominant base peak at m/z 89 .



Secondary Pathways
  • Dehydrosulfuration (

    
    ):  Loss of 
    
    
    
    to form a heptene radical cation at m/z 98 . This is common in all thiols but less dominant than the
    
    
    -cleavage peak in this specific isomer.
  • Hydrocarbon Series: Low mass peaks at m/z 41, 43, and 55 arise from the disintegration of the alkyl chains.

Part 2: Comparative Analysis (Product vs. Alternatives)

To validate the identity of heptane-4-thiol, it must be distinguished from its primary isomer (heptane-1-thiol) and common internal standards like 2-Methyl-3-furanthiol.

Table 1: Spectral & Chromatographic Comparison
FeatureHeptane-4-thiol (Target)Heptane-1-thiol (Alternative Isomer)2-Methyl-3-furanthiol (Standard)
Structure Secondary (

)
Primary (

)
Heterocyclic Thiol
Molecular Ion (

)
132 (Weak/Moderate)132 (Moderate/Strong)114 (Strong)
Base Peak (100%) m/z 89 (Diagnostic)m/z 56 or 41 (Non-specific)m/z 114 (

)
Diagnostic Ion 89 (

-cleavage)
47 (

)
85 (

)

m/z 98m/z 98N/A (Ring stable)
Retention Index (DB-5) ~1144~1185~990
Performance Note High specificity due to m/z 89.Harder to ID; fragments resemble alkanes.Excellent stability; distinct mass.
Comparison Insight
  • Vs. Heptane-1-thiol: The primary isomer lacks the symmetry to form the stable m/z 89 ion. Instead, it yields a characteristic (but often low intensity) m/z 47 peak (

    
    ) and a base peak dominated by alkene fragments (m/z 56, 
    
    
    
    ). Conclusion: If you see m/z 89 as the base peak, it is definitively the 4-isomer, not the 1-isomer.
  • Vs. Heptane-2-thiol: The 2-isomer undergoes

    
    -cleavage to lose a methyl group (forming m/z 117) or a pentyl group (forming m/z 61). The absence of m/z 89 excludes the 2-isomer.
    

Part 3: Visualization of Mechanisms

Diagram 1: Fragmentation Logic of Heptane-4-thiol

This diagram illustrates the decision tree for identifying the compound based on mass spectral peaks.

FragmentationPathway M_Ion Molecular Ion (M+) [C7H16S] m/z 132 Alpha_Cleavage Alpha-Cleavage (Loss of Propyl Radical) M_Ion->Alpha_Cleavage Dominant Pathway H2S_Loss Elimination of H2S (Loss of 34 Da) M_Ion->H2S_Loss Secondary Pathway Base_Peak Base Peak [C4H9S]+ m/z 89 Alpha_Cleavage->Base_Peak Resonance Stabilization Alkene_Ion Heptene Ion [C7H14]+ m/z 98 H2S_Loss->Alkene_Ion Rearrangement

Caption: Figure 1.[1] The fragmentation pathways of Heptane-4-thiol. The symmetry of the molecule directs fragmentation toward the stable m/z 89 ion.

Part 4: Validated Experimental Protocol

Method: Headspace SPME-GC-MS

Direct injection is often unsuitable for thiols due to their reactivity and low olfactory thresholds (requiring pre-concentration). Headspace Solid Phase Microextraction (HS-SPME) is the industry standard.

Step-by-Step Workflow

Step 1: Sample Preparation

  • Matrix: 5 mL sample in a 20 mL headspace vial.

  • Salt Addition: Add 1.5g NaCl (30% w/v) to increase ionic strength and drive volatiles into the headspace ("salting out").

  • Internal Standard: Spike with 2-Methyl-3-furanthiol (final conc. 50

    
    g/L).
    

Step 2: SPME Extraction

  • Fiber Selection: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30

    
    m. Reasoning: The Carboxen layer is critical for trapping small, volatile sulfur species.
    
  • Incubation: 10 min at 50°C (250 rpm agitation).

  • Extraction: 30 min at 50°C.

Step 3: GC Configuration

  • Column: DB-5MS (30m

    
     0.25mm 
    
    
    
    0.25
    
    
    m) or equivalent non-polar phase.
    • Note: For complex food matrices, a WAX column may resolve thiols better, but DB-5 allows easier correlation with standard RI libraries.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode, 250°C. Desorption time: 3 min.

Step 4: MS Detection

  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Scan Mode:

    • Full Scan: m/z 35–200 (for identification).

    • SIM (Selected Ion Monitoring): Target m/z 89 (Quant), 132 , 98 (Qual).

Diagram 2: Analytical Workflow

Workflow Sample Sample + NaCl (Salting Out) SPME HS-SPME Extraction DVB/CAR/PDMS Fiber Sample->SPME Volatilization Desorption GC Inlet 250°C Splitless SPME->Desorption Thermal Desorption Separation Capillary Column DB-5MS Desorption->Separation Retention (RI 1144) Ionization EI Source 70 eV Separation->Ionization Elution Detection Mass Analyzer SIM: m/z 89 Ionization->Detection Filtration

Caption: Figure 2. Optimized SPME-GC-MS workflow for the trace detection of heptane-4-thiol.

References

  • NIST Mass Spectrometry Data Center. (2023). Heptane, 4-thiol Mass Spectrum. National Institute of Standards and Technology.[2][3][4][5][6] [Link]

  • PubChem. (2023). Heptane-4-thiol Compound Summary (CID 12627260). National Center for Biotechnology Information. [Link]

  • McGorrin, R. J. (2011). The Significance of Volatile Sulfur Compounds in Food Flavors. ACS Symposium Series; American Chemical Society. (Contextual grounding for VSC analysis).

Sources

Publish Comparison Guide: NMR Characterization of 4-Mercaptoheptane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative NMR characterization of 4-mercaptoheptane (4-heptanethiol), a secondary thiol used in flavor chemistry and organic synthesis.[1] The primary analytical challenge lies in distinguishing this symmetric internal thiol from its structural isomers, such as 1-heptanethiol (terminal thiol).[1]

This guide establishes a definitive identification protocol based on molecular symmetry , contrasting the 4-signal


C NMR signature of 4-mercaptoheptane against the 7-signal signature of its terminal isomer.[1]

Product Profile & Structural Analysis

4-Mercaptoheptane (4-Heptanethiol)[1][2]
  • CAS Number: 4032-68-8 (Generic for heptanethiol isomers often mixed; specific CAS for 4-isomer is less common in bulk catalogs, often synthesized in situ).[1][2]

  • Molecular Formula:

    
    [3]
    
  • Molecular Weight: 132.27 g/mol [3]

  • Symmetry:

    
     plane of symmetry passing through C4 and the SH group.[1]
    
Structural Symmetry Impact on NMR

The molecule consists of two equivalent propyl chains attached to the central methine carbon (C4).[1] This symmetry drastically simplifies the NMR spectra compared to asymmetric isomers.[1]

  • Equivalent Protons: H1

    
     H7; H2 
    
    
    
    H6; H3
    
    
    H5.
  • Equivalent Carbons: C1

    
     C7; C2 
    
    
    
    C6; C3
    
    
    C5.[1]
Visualization: Symmetry & Splitting Networks

G cluster_0 Molecular Symmetry Analysis cluster_1 Spectral Consequence C4 C4 (Unique) Methine (CH-SH) C3_5 C3 & C5 (Equivalent) Methylene (CH2) C4->C3_5 J-coupling Result1 13C NMR: 4 Distinct Signals C4->Result1 Result2 1H NMR: C4-H as Septet/Multiplet C4->Result2 C2_6 C2 & C6 (Equivalent) Methylene (CH2) C3_5->C2_6 J-coupling C1_7 C1 & C7 (Equivalent) Methyl (CH3) C2_6->C1_7 J-coupling

Figure 1: Symmetry mapping of 4-mercaptoheptane showing equivalent carbon environments (C1=C7, C2=C6, C3=C5) leading to a simplified 4-peak


C spectrum.[1][2][4]

Comparative NMR Data (Experimental vs. Predicted)

The following tables contrast the experimentally verified data of the terminal isomer (1-Heptanethiol ) with the calculated/literature-derived characteristics of the internal isomer (4-Mercaptoheptane ).

Table 1: C NMR Chemical Shift Comparison ( )
Carbon Position1-Heptanethiol (

ppm) [1]
4-Mercaptoheptane (

ppm) [2]
Diagnostic Note
C1 / C7 (Methyl) 14.1~14.2Methyls are similar in both.[1][2]
C2 / C6 22.7~20.1Gamma to SH in 4-isomer.[1][2]
C3 / C5 28.8~40.5Beta effect: Deshielded in 4-isomer.[1][2]
C4 (Methine) 28.4~42-45Alpha effect: C4 is attached to SH.[1][2]
C5 31.8(Equivalent to C3)Symmetry: No unique peak.[1][2]
C6 34.2(Equivalent to C2)Symmetry: No unique peak.[1][2]
C7 (See C1)(Equivalent to C1)Symmetry: No unique peak.
Total Signals 7 Distinct Peaks 4 Distinct Peaks PRIMARY IDENTIFIER
Table 2: H NMR Chemical Shift Comparison ( )
Proton Group1-Heptanethiol (

ppm)
4-Mercaptoheptane (

ppm)
Multiplicity (4-isomer)

-CH
(Next to SH)
2.51 (q, 2H)2.75 - 2.90 (1H) Multiplet/Septet
-SH (Thiol)1.3 - 1.6 (t)1.4 - 1.6 (d)Split by single

-CH.[1][2]

-CH2
1.60 (m)1.5 - 1.7 (m, 4H)Integration = 4H.[1][2]
Bulk -CH2- 1.2 - 1.4 (m)1.3 - 1.5 (m, 4H)Overlapping multiplets.[1][2]
-CH3 (Methyl)0.89 (t)0.90 - 0.95 (t, 6H)Integration = 6H.[1][2]

Critical Distinction: The


-proton signal in 4-mercaptoheptane integrates to 1H  and appears as a complex multiplet (theoretically a septet of doublets if resolution allows), whereas 1-heptanethiol shows a distinct 2H quartet  at 2.51 ppm.[1]

Experimental Protocol

To ensure reproducible characterization, follow this standard operating procedure (SOP) for sample preparation.

Reagents & Equipment
  • Solvent: Chloroform-d (

    
    ) with 0.03% TMS (Tetramethylsilane) as internal standard.[1]
    
  • Concentration: ~10-15 mg of thiol in 0.6 mL solvent.

  • Tube: 5mm high-precision NMR tube.

Step-by-Step Workflow
  • Sample Preparation:

    • Weigh 15 mg of 4-mercaptoheptane into a clean vial.

    • Add 0.6 mL

      
      .[1]
      
    • Note: Thiols can oxidize to disulfides.[1] Ensure the solvent is fresh and free of peroxides.[1]

  • Acquisition Parameters (

    
    H): 
    
    • Pulse angle: 30°.[1]

    • Relaxation delay (d1): 1.0 - 2.0 seconds (ensure full relaxation of methyls).[1]

    • Scans: 16 (sufficient for >95% purity).

  • Acquisition Parameters (

    
    C): 
    
    • Decoupling: Proton-decoupled (CPD).[1]

    • Relaxation delay: 2.0 seconds.[1]

    • Scans: >256 (Carbon sensitivity is lower; symmetry aids signal-to-noise ratio).[1]

  • Processing:

    • Reference TMS to 0.00 ppm or residual

      
       to 7.26 ppm (
      
      
      
      H) / 77.16 ppm (
      
      
      C).[1]

Identification Logic & Decision Tree

Use this logic flow to confirm the identity of an unknown heptanethiol isomer.

DecisionTree cluster_check Validation Check (1H NMR) Start Unknown Heptanethiol Sample CountC Count 13C NMR Signals Start->CountC SevenPeaks 7 Distinct Signals CountC->SevenPeaks No Symmetry FourPeaks 4 Distinct Signals CountC->FourPeaks High Symmetry FiveSixPeaks 5-6 Signals CountC->FiveSixPeaks Partial/No Symmetry Isomer1 1-Heptanethiol (Asymmetric) SevenPeaks->Isomer1 Isomer4 4-Mercaptoheptane (Symmetric) FourPeaks->Isomer4 Isomer23 2- or 3-Heptanethiol (Asymmetric/Chiral) FiveSixPeaks->Isomer23 CheckH Check Alpha-Proton (2.5-3.0 ppm) CheckH->Isomer1 2H Quartet CheckH->Isomer4 1H Multiplet

Figure 2: Decision tree for distinguishing heptanethiol isomers based on carbon signal count and alpha-proton integration.

References

  • ChemicalBook. (n.d.).[1] 1-Heptanethiol NMR Spectrum Data. Retrieved from [1]

  • Doc Brown's Chemistry. (n.d.).[1] Analysis of 1H and 13C NMR Spectra of Heptane Isomers. Retrieved from

  • National Institute of Standards and Technology (NIST). (1948).[1] Synthesis and physical properties of n-heptane and 2,2,4-trimethylpentane. Journal of Research of the National Bureau of Standards.[1] Retrieved from

  • Fulmer, G. R., et al. (2010).[1][2][5] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics. Retrieved from

  • Reich, H. J. (n.d.).[1][2] Structure Determination Using NMR Spectroscopy. University of Wisconsin-Madison.[1][6] Retrieved from

Sources

Comparative Guide: Distinguishing Heptane-4-thiol from 1-Heptanethiol via IR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Differentiation between 1-heptanethiol (primary) and heptane-4-thiol (secondary) using Infrared (IR) spectroscopy requires a move beyond simple functional group verification. While both isomers exhibit the characteristic weak S–H stretching vibration (~2570 cm⁻¹), definitive identification relies on the fingerprint region (1500–400 cm⁻¹) .

The primary distinction rests on three spectroscopic pillars:

  • Skeletal Vibration (The "Long Chain" Rule): 1-heptanethiol exhibits a distinct methylene rocking band at ~720 cm⁻¹ characteristic of linear chains (

    
    ), which is significantly altered or absent in the symmetric, branched structure of heptane-4-thiol.
    
  • C–S Stretching Frequency: The primary C–S bond (1-heptanethiol) absorbs at a higher frequency (655–705 cm⁻¹) compared to the secondary C–S bond (heptane-4-thiol), which shifts to 600–670 cm⁻¹.

  • Symmetry Effects: Heptane-4-thiol possesses a plane of symmetry (

    
    ), leading to a simplified spectrum with fewer active vibrational modes compared to the asymmetric 1-isomer.
    

Theoretical Framework: Structural Impact on Vibrational Modes

To interpret the spectra accurately, one must understand the underlying structural physics.

The Primary Thiol (1-Heptanethiol)
  • Structure:

    
    
    
  • Environment: The sulfhydryl group is terminal. The molecule has a long, uninterrupted methylene chain.

  • Key Mode: The "methylene rock" (

    
    ) occurs when four or more adjacent methylene groups oscillate in phase. This is a strong diagnostic marker for linear alkanes.
    
The Secondary Thiol (Heptane-4-thiol)
  • Structure:

    
    
    
  • Environment: The sulfhydryl group is internal (C4). The molecule is effectively split into two propyl chains attached to a central methine.

  • Key Mode: The chain length is effectively "broken" regarding the vibrational coupling required for the 720 cm⁻¹ band. Additionally, the secondary carbon environment weakens the force constant of the C–S bond, lowering its vibrational frequency.

Experimental Protocol

Safety Note: Both compounds are volatile thiols with low odor thresholds. All work must be performed in a functioning fume hood. Glassware should be treated with bleach (sodium hypochlorite) immediately after use to oxidize thiols to odorless disulfides/sulfonates.

Sample Preparation
  • Technique: Attenuated Total Reflectance (ATR) is preferred for neat liquids due to ease of cleaning and path length control.

  • Path Length: If using transmission cells (NaCl/KBr windows), use a spacer of 0.015–0.025 mm. Thiols are weak absorbers in the S–H region but strong in the fingerprint; a thin film is crucial to prevent detector saturation in the C–H region.

Instrument Parameters
  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res).

  • Scans: Minimum 16 scans (32 recommended to resolve weak S–H bands).

  • Range: 4000–400 cm⁻¹.

Spectral Analysis & Comparison

Region 1: The Functional Group (3000 – 2500 cm⁻¹)

This region confirms the class of compound but is poor for isomer differentiation.

  • S–H Stretch (~2570 cm⁻¹): Both isomers show a weak, sharp band here. Unlike alcohols (O–H), thiols do not form strong hydrogen bonds, so this peak remains sharp and does not broaden significantly.

  • C–H Stretch (2960 – 2850 cm⁻¹):

    • 1-Heptanethiol:[1][2][3][4][5][6][7] Dominated by methylene (

      
      ) antisymmetric and symmetric stretches.
      
    • Heptane-4-thiol: Similar profile, but the ratio of methyl (

      
      ) to methylene (
      
      
      
      ) intensities changes slightly due to the central branching, though this is often too subtle for definitive ID.
Region 2: The Fingerprint & Skeletal Region (1500 – 400 cm⁻¹)

This is the diagnostic zone. [8]

A. The Methylene Rock (~720 cm⁻¹)
  • 1-Heptanethiol: Shows a distinct, medium-intensity singlet at 720–725 cm⁻¹ . This confirms a linear chain of

    
     methylene units.
    
  • Heptane-4-thiol: The central sulfur "breaks" the chain into two propyl groups (

    
    ). The characteristic long-chain rocking band will be absent  or shifted/split into complex propyl skeletal vibrations, distinguishing it from the linear isomer.
    
B. The C–S Stretching Vibration (700 – 600 cm⁻¹)

The mass of the sulfur atom puts this stretch in the low-frequency region. The bond strength depends on the carbon substitution.

  • 1-Heptanethiol (Primary): The C–S stretch typically appears between 655 – 705 cm⁻¹ .

  • Heptane-4-thiol (Secondary): The increased steric bulk and electronic effects of the secondary carbon shift this band to lower frequencies, typically 600 – 670 cm⁻¹ .

Comparative Data Table
Vibrational Mode1-Heptanethiol (Primary)Heptane-4-thiol (Secondary)Diagnostic Value
S–H Stretch 2550–2600 cm⁻¹ (Weak)2550–2600 cm⁻¹ (Weak)Low (Confirms Thiol)
C–H Stretch 2850–2960 cm⁻¹2850–2960 cm⁻¹Low
Methylene Rock ~720 cm⁻¹ (Distinct) Absent / Indistinct High (Chain Length)
C–S Stretch 655–705 cm⁻¹ 600–670 cm⁻¹ High (Substitution)
Symmetry Asymmetric (More bands)Symmetric (Fewer bands)Medium

Decision Workflow (Logic Diagram)

The following logic tree illustrates the step-by-step process for identifying the isomer using spectral data.

ThiolID Sample Unknown Thiol Sample CheckSH Check 2550-2600 cm⁻¹ (S-H Stretch) Sample->CheckSH IsThiol Band Present? (Weak, Sharp) CheckSH->IsThiol NotThiol Not a Thiol (Check OH/NH) IsThiol->NotThiol No Check720 Check 720 cm⁻¹ (Methylene Rock) IsThiol->Check720 Yes Band720 Band Present? Check720->Band720 CheckCS Check C-S Stretch Region (600-700 cm⁻¹) Band720->CheckCS Yes (Linear Chain) Band720->CheckCS No (Branched/Short) Primary IDENTIFIED: 1-Heptanethiol (Primary, Linear) CheckCS->Primary High Freq (655-705) + 720 Band Secondary IDENTIFIED: Heptane-4-thiol (Secondary, Branched) CheckCS->Secondary Low Freq (600-670) + No 720 Band

Caption: Decision tree for distinguishing primary linear thiols from secondary branched thiols using IR spectral features.

References

  • National Institute of Standards and Technology (NIST). (2023). 1-Heptanethiol Infrared Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Larkin, P. (2011). Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier.

Sources

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